2,3-dihydro-1H-indol-2-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indol-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,8,10-11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPOFAKYHPAXNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383304 | |
| Record name | 2,3-dihydro-1H-indol-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27640-31-9, 138969-57-0 | |
| Record name | 2,3-dihydro-1H-indol-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-indol-2-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2,3-dihydro-1H-indol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Spectral Data of 2,3-dihydro-1H-indol-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for the compound 2,3-dihydro-1H-indol-2-ylmethanol, a molecule of interest in medicinal chemistry and drug development. This document compiles and presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and spectral analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from the NMR, IR, and mass spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.10 - 6.95 | m | - | 2H | Ar-H |
| 6.75 - 6.60 | m | - | 2H | Ar-H |
| 4.25 | m | - | 1H | CH-OH |
| 3.70 - 3.55 | m | - | 2H | CH₂-OH |
| 3.40 | br s | - | 1H | NH |
| 3.10 | dd | 15.5, 8.0 | 1H | CH₂ (Hₐ) |
| 2.80 | dd | 15.5, 5.0 | 1H | CH₂ (Hₑ) |
| 1.80 | t | 6.0 | 1H | OH |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 150.5 | C-7a |
| 128.0 | C-5 |
| 127.5 | C-4 |
| 124.8 | C-6 |
| 118.9 | C-3a |
| 109.5 | C-7 |
| 65.8 | CH₂-OH |
| 64.2 | C-2 |
| 37.5 | C-3 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 | Strong, Broad | O-H Stretch (Alcohol) |
| 3350 | Medium | N-H Stretch (Indoline) |
| 3050 | Medium | C-H Stretch (Aromatic) |
| 2920, 2850 | Medium | C-H Stretch (Aliphatic) |
| 1610, 1490 | Strong | C=C Stretch (Aromatic) |
| 1460 | Medium | C-H Bend (Aliphatic) |
| 1240 | Strong | C-N Stretch |
| 1040 | Strong | C-O Stretch (Primary Alcohol) |
Sample preparation: KBr pellet or thin film.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 149 | 60 | [M]⁺ (Molecular Ion) |
| 131 | 40 | [M - H₂O]⁺ |
| 118 | 100 | [M - CH₂OH]⁺ (Base Peak) |
| 91 | 30 | [C₇H₇]⁺ |
| 77 | 25 | [C₆H₅]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of indole-2-carboxylic acid or its esters.
Materials and Reagents:
-
Ethyl indole-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
A solution of ethyl indole-2-carboxylate (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining the temperature below 10 °C.
-
The resulting granular precipitate is filtered off and washed thoroughly with ethyl acetate.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Spectral Data Acquisition
NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
-
Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Spectra are recorded at 400 MHz.
-
¹³C NMR: Spectra are recorded at 100 MHz.
IR Spectroscopy:
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).
-
Sample Preparation: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained from a thin film of the compound deposited on a salt plate (e.g., NaCl or KBr).
-
Data Collection: The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at an ionization energy of 70 eV.
-
Sample Introduction: The sample is introduced via a gas chromatograph (GC) to ensure purity.
Logical Workflow for Compound Characterization
The following diagram illustrates the logical workflow from synthesis to the comprehensive spectral characterization of this compound.
The Emerging Therapeutic Potential of Indoline-2-Methanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 30, 2025
Abstract
The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. While the broader class of indoline and indole derivatives has been extensively studied, the specific biological activities of indoline-2-methanol derivatives remain a relatively underexplored area. This technical guide provides a comprehensive overview of the current, albeit limited, state of research into the biological activities of indoline-2-methanol derivatives and their close analogs. This document summarizes key findings in the areas of anticancer and anti-inflammatory research, presents available quantitative data in structured tables, details relevant experimental protocols, and visualizes pertinent biological pathways and workflows. The information presented herein aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this chemical class.
Introduction
The indoline ring system, a saturated analog of indole, is a key pharmacophore found in a variety of natural products and synthetic molecules with significant therapeutic applications.[1] The structural rigidity and the presence of a hydrogen bond donor/acceptor nitrogen atom allow indoline derivatives to interact with a wide range of biological targets.[1] While extensive research has focused on the anticancer, antimicrobial, and anti-inflammatory properties of the broader indoline and indole families, specific investigations into derivatives of indoline-2-methanol are sparse. This guide consolidates the available data on indoline derivatives featuring a hydroxymethyl group at the 2-position and related structures to highlight their potential in drug discovery.
Anticancer Activity of N-Substituted Indoline Derivatives
Direct studies on the anticancer activity of indoline-2-methanol derivatives are limited. However, research on N-substituted indoline derivatives provides valuable insights into the potential of this scaffold. A study focused on the synthesis and cytotoxic effects of novel indoline derivatives identified a promising compound with significant anticancer activity.[2]
Quantitative Data
One particular derivative, N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline, demonstrated notable cytotoxic effects against osteosarcoma cells.[2]
| Compound | Cell Line | IC50 (µM) | Biological Effect | Reference |
| N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline | Osteosarcoma | ~74 | Apoptosis induction, Migration inhibition | [2] |
Mechanism of Action
The active indoline derivative was found to induce cell death via apoptosis and inhibit cell migration.[2] Further investigation into the mechanism suggested the involvement of calcium-dependent cell death pathways.[2]
Experimental Protocol: Cytotoxicity Assay
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Osteosarcoma cells were seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of the synthesized indoline derivatives for 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 value was determined.
Anti-inflammatory and Antioxidant Activities of Indoline Derivatives with Alcohol Side Chains
A key study investigated the antioxidant and anti-inflammatory properties of a series of indoline derivatives, including those with alcohol side chains. These compounds demonstrated potent activity in cellular models of inflammation and oxidative stress.
Quantitative Data
Several indoline derivatives with alcohol side chains at the N-1 position exhibited significant protective effects against H2O2-induced cytotoxicity in RAW 264.7 macrophages and inhibited the production of inflammatory mediators.
| Compound Class | Assay | Concentration | Effect | Reference |
| Indoline derivatives with alcohol side chains | H2O2-induced cytotoxicity (RAW 264.7) | 10 pM - 1 nM | Protection against cell death | [3] |
| Indoline derivatives with alcohol side chains | LPS-induced NO production (RAW 264.7) | 10 pM - 1 nM | Inhibition of Nitric Oxide (NO) production | [3] |
| Indoline derivatives with alcohol side chains | LPS-induced TNF-α release (RAW 264.7) | 10 pM - 1 nM | Inhibition of Tumor Necrosis Factor-alpha (TNF-α) release | [3] |
| Indoline derivatives with alcohol side chains | LPS-induced IL-6 release (RAW 264.7) | 10 pM - 1 nM | Inhibition of Interleukin-6 (IL-6) release | [3] |
Signaling Pathway
The anti-inflammatory effects of these indoline derivatives are likely mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which is a key regulator of NO, TNF-α, and IL-6 production in response to lipopolysaccharide (LPS).
Experimental Protocol: Nitric Oxide (NO) Production Assay
Griess Assay:
-
Cell Culture: RAW 264.7 macrophages were cultured in 96-well plates.
-
Treatment: Cells were pre-treated with various concentrations of the indoline derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: The cell culture supernatant was collected.
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Griess Reagent: The supernatant was mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: The mixture was incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance was measured at 540 nm.
-
Quantification: The concentration of nitrite, a stable product of NO, was determined using a sodium nitrite standard curve.
Antimicrobial Activity of the Indoline Scaffold
While specific studies on the antimicrobial properties of indoline-2-methanol derivatives are lacking, the broader indoline scaffold has been investigated for its antibacterial potential. Indoline-containing compounds have shown activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and have also been explored as resistance-modifying agents.[4] This suggests that the indoline-2-methanol core could serve as a valuable starting point for the development of novel antimicrobial agents.
Conclusion and Future Directions
The available evidence, though limited, suggests that the indoline-2-methanol scaffold and its close analogs possess promising biological activities, particularly in the realms of anticancer and anti-inflammatory research. The potent antioxidant and anti-inflammatory effects observed for indoline derivatives with alcohol side chains highlight the potential of incorporating a hydroxyl group in this position.
Future research should focus on the systematic synthesis and biological evaluation of a library of indoline-2-methanol derivatives. Key areas for investigation include:
-
Anticancer Screening: Evaluating a range of derivatives against a panel of cancer cell lines to identify lead compounds and elucidate structure-activity relationships.
-
Anti-inflammatory Studies: In-depth investigation of the mechanisms underlying the observed anti-inflammatory effects, including the modulation of specific signaling pathways.
-
Antimicrobial Testing: Screening for activity against a broad spectrum of pathogenic bacteria and fungi.
A more focused research effort on this specific chemical class is warranted to unlock its full therapeutic potential.
References
- 1. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological screening for cytotoxic activity of N-substituted indolines and morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2,3-dihydro-1H-indol-2-ylmethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-dihydro-1H-indol-2-ylmethanol. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on providing a robust experimental framework for determining its solubility in a range of common organic solvents. Furthermore, it outlines the general principles governing the solubility of substituted indoles and presents a logical workflow for solubility assessment.
Introduction to this compound
This compound, also known as indoline-2-methanol, is a heterocyclic compound with a molecular formula of C9H11NO. Its structure features an indoline core with a hydroxymethyl group at the 2-position. The presence of both a polar hydroxyl group and a largely non-polar indoline ring system suggests a varied solubility profile in different organic solvents. Understanding the solubility of this compound is crucial for various applications in drug discovery and development, including synthesis, purification, formulation, and biological screening.
Predicted Solubility Profile
Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in various organic solvents can be made. The molecule possesses a hydrogen bond donor (hydroxyl group and N-H group) and acceptor (hydroxyl oxygen and nitrogen), which will influence its interaction with protic and aprotic solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol (MeOH) | High | Capable of hydrogen bonding with the hydroxyl and amino groups of the solute. |
| Ethanol (EtOH) | High | Similar to methanol, it can act as both a hydrogen bond donor and acceptor. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A strong hydrogen bond acceptor that can effectively solvate the polar groups of the molecule. |
| N,N-Dimethylformamide (DMF) | High | Another highly polar solvent capable of strong intermolecular interactions with the solute. | |
| Acetonitrile (ACN) | Moderate | Its polarity and ability to accept hydrogen bonds suggest good solubility. | |
| Non-Polar | Dichloromethane (DCM) | Moderate to Low | The non-polar indoline backbone should allow for some solubility in this solvent. |
| Toluene | Low | The aromatic nature of toluene can interact with the indole ring, but the significant polarity difference will likely limit solubility. | |
| Hexane | Very Low | As a non-polar aliphatic solvent, it is unlikely to effectively solvate the polar functional groups of the molecule. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires experimental measurement. Several well-established methods can be employed. The choice of method often depends on the required throughput, accuracy, and the amount of compound available.[1][2][3]
The shake-flask method is considered the "gold standard" for thermodynamic solubility measurement due to its reliability.[2]
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution. This is commonly achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.
-
Analysis of Saturated Solution: Quantify the concentration of the dissolved compound in the supernatant. High-Performance Liquid Chromatography (HPLC) is a common and accurate analytical technique for this purpose.[1][2] Other methods like UV-spectrometry or NMR can also be used.[1]
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
For earlier stages of drug discovery, higher throughput methods are often employed to screen a larger number of compounds or solvent conditions.[3]
-
Kinetic Solubility Measurement: This method typically involves dissolving the compound in a solvent like DMSO and then adding this solution to an aqueous buffer.[4] The concentration at which precipitation occurs is measured, often by turbidimetry or nephelometry.[3][5] While faster, this method may overestimate the thermodynamic solubility.[3]
-
Equilibrium 96-Well Microtiter Plate Method: This is a miniaturized version of the shake-flask method.[2] The compound is typically added to the wells of a 96-well plate, followed by the solvent. The plate is sealed and agitated to reach equilibrium. After centrifugation of the plate, an aliquot of the supernatant is analyzed.
Visualizing Experimental and Logical Workflows
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
The following diagram illustrates the general principle of "like dissolves like" and how the structural features of this compound are expected to influence its solubility in different types of solvents.
Caption: Logical relationship between solute polarity and solvent type for solubility.
Conclusion
References
Navigating the Crystalline Landscape of 2,3-Dihydro-1H-indol-2-ylmethanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydro-1H-indol-2-ylmethanol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, crystallization, and structural analysis of this compound derivatives.
Despite a comprehensive search of scientific literature, specific crystallographic data for derivatives of this compound remains elusive in publicly accessible databases. The following sections, therefore, present a generalized framework based on established methodologies for related indole derivatives. This guide is intended to serve as a blueprint for researchers working on the synthesis and structural elucidation of novel compounds within this class.
I. Synthetic Pathways to this compound Derivatives
The synthesis of this compound derivatives typically commences with the parent indole or a suitably substituted precursor. A common and effective strategy involves the reduction of an indole-2-carboxylate ester, followed by protection of the indole nitrogen to allow for further functionalization.
A representative synthetic pathway is illustrated in the diagram below. This multi-step process generally involves:
-
Esterification of indole-2-carboxylic acid.
-
Reduction of the ester to the corresponding alcohol.
-
Protection of the indole nitrogen, for example, through N-acylation or N-alkylation.
-
Derivatization at other positions of the indole ring or the hydroxyl group, if required.
Caption: General synthetic scheme for this compound derivatives.
II. Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and crystallization of the target compounds. Below are generalized protocols for key experimental steps.
A. General Procedure for the Synthesis of (1-Acetyl-2,3-dihydro-1H-indol-2-yl)methanol
This procedure outlines a typical synthesis starting from (1H-indol-2-yl)methanol.
-
Dissolution: (1H-indol-2-yl)methanol is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: A non-nucleophilic base, for instance, triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the solution to act as an acid scavenger.
-
Acylation: The solution is cooled in an ice bath, and acetyl chloride or acetic anhydride is added dropwise with stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
B. Protocol for Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Several crystallization techniques can be employed:
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent or a mixture of solvents to near saturation. The solution is then left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a less volatile solvent in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to gradual supersaturation and crystal growth.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature or below.
III. Crystal Structure Analysis: A Template for Data Presentation
While specific data is not available, the following tables illustrate how the crystallographic information for a hypothetical derivative, "(1-Acetyl-2,3-dihydro-1H-indol-2-yl)methanol," would be presented.
Table 1: Crystal Data and Structure Refinement.
| Parameter | (1-Acetyl-2,3-dihydro-1H-indol-2-yl)methanol |
|---|---|
| Empirical formula | C₁₁H₁₃NO₂ |
| Formula weight | 191.23 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 0.71073 |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (Mg/m³) | Value |
| Absorption coefficient (mm⁻¹) | Value |
| F(000) | Value |
| Crystal size (mm³) | Value |
| θ range for data collection (°) | Value |
| Reflections collected | Value |
| Independent reflections | Value [R(int) = Value] |
| Completeness to θ = 25.242° (%) | Value |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | Value / Value / Value |
| Goodness-of-fit on F² | Value |
| Final R indices [I > 2σ(I)] | R₁ = Value, wR₂ = Value |
| R indices (all data) | R₁ = Value, wR₂ = Value |
| Largest diff. peak and hole (e.Å⁻³) | Value and Value |
Table 2: Selected Bond Lengths (Å) and Angles (°).
| Bond | Length (Å) | Angle | Degrees (°) |
|---|---|---|---|
| N(1)-C(1) | Value | C(1)-N(1)-C(8) | Value |
| N(1)-C(8) | Value | C(9)-N(1)-C(1) | Value |
| C(9)-O(2) | Value | C(9)-N(1)-C(8) | Value |
| C(1)-C(2) | Value | N(1)-C(1)-C(2) | Value |
| C(2)-O(1) | Value | O(1)-C(2)-C(1) | Value |
| ... | ... | ... | ... |
IV. Experimental Workflow Visualization
The process from chemical synthesis to the final determination of the crystal structure can be visualized as a logical workflow.
Caption: Workflow for the determination of crystal structures.
V. Conclusion and Future Outlook
The structural elucidation of this compound derivatives is a critical step in the advancement of drug discovery programs targeting various diseases. While this guide provides a foundational understanding of the synthetic and crystallographic methodologies, the absence of published crystal structures for this specific class of compounds highlights a significant knowledge gap.
Researchers are encouraged to pursue the synthesis and crystallization of novel derivatives and to deposit their findings in public databases such as the Cambridge Structural Database (CSD). Such contributions will be invaluable to the scientific community, enabling more sophisticated molecular modeling, SAR analysis, and the rational design of next-generation therapeutics based on the this compound core.
Conformational Analysis of 2,3-Dihydro-1H-indol-2-ylmethanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the conformational analysis of 2,3-dihydro-1H-indol-2-ylmethanol derivatives, a scaffold of significant interest in medicinal chemistry. Understanding the three-dimensional structure and conformational preferences of these molecules is paramount for designing ligands with optimal target engagement and pharmacological profiles. This document outlines the key experimental and computational methodologies employed in this analysis, presents available quantitative data, and offers detailed protocols for core experiments.
Introduction to Conformational Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For semi-rigid structures like this compound derivatives, which possess rotatable bonds and a non-planar five-membered ring, a multitude of low-energy conformations can exist in equilibrium. The pyrrolidine ring of the 2,3-dihydro-1H-indole (indoline) core can adopt various puckered conformations, often described as envelope or twist forms. Furthermore, rotation around the C2-C(methanol) single bond introduces additional conformational isomers (rotamers). Identifying the predominant conformers and the energetic barriers between them is crucial for understanding structure-activity relationships (SAR).
The primary techniques for elucidating the conformational landscape of these derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling.
Data Presentation: Structural and Conformational Parameters
Quantitative data from crystallographic and spectroscopic studies are essential for defining the conformational space of this compound derivatives. Due to the limited availability of comprehensive conformational studies on the specific parent scaffold, the following tables include data from closely related 2,3-dihydro-1H-indole derivatives to provide a foundational understanding.
Table 1: Crystallographic Data for 2,3-Dihydro-1H-indole Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| (E)-2,3-dihydro-2-(4-cyanophenylacylidene)-1,3,3-trimethyl-1H-indole | C₂₀H₁₈N₂O | Monoclinic | P2₁/c | 9.882(3) | 15.614(4) | 11.181(3) | 106.691(4) | [1][2] |
| (E)-2,3-dihydro-2-(4-chlorophenylacylidene)-1,3,3-trimethyl-1H-indole | C₁₉H₁₈ClNO | Monoclinic | P2₁/n | 14.6722(19) | 7.2597(9) | 16.304(2) | 111.249(2) | [1][2] |
| 3-Hydroxy-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)-2,3-dihydro-1H-indol-2-one | C₁₆H₁₂N₂O₃ | - | - | - | - | - | - | [3] |
Note: The conformation of (E)-2,3-dihydro-2-(R-phenylacylidene)-1,3,3-trimethyl-1H-indole derivatives in the solid state is stabilized by weak intra- and intermolecular C–H···O type hydrogen bonds.[1][2]
Table 2: Representative ¹H NMR Coupling Constants for Conformational Analysis of Dihydropyrrole Rings
| Coupling | Typical Value (Hz) for cis Protons | Typical Value (Hz) for trans Protons | Dihedral Angle Relationship | Ref. |
| ³J(H2, H3a) | 6-12 | 0-3 | Karplus Equation | [4] |
| ³J(H2, H3b) | 6-12 | 0-3 | Karplus Equation | [4] |
| ²J(H3a, H3b) | -12 to -14 | -12 to -14 | Geminal Coupling | [5] |
Note: The exact values of coupling constants are highly dependent on the specific substitution pattern and the puckering of the five-membered ring. The Karplus equation relates the vicinal coupling constant to the dihedral angle between the coupled protons.
Experimental Protocols
NMR Spectroscopy for Conformational Analysis
NMR spectroscopy, particularly 1D and 2D Nuclear Overhauser Effect (NOE) experiments (NOESY and ROESY), is a powerful tool for elucidating the solution-state conformation of molecules.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a high-quality 5 mm NMR tube.
-
For small molecules, it is crucial to remove dissolved oxygen, which can quench the NOE effect. This is achieved by the freeze-pump-thaw method: freeze the sample in liquid nitrogen, evacuate the headspace, and then thaw. Repeat this cycle 3-4 times.[6]
-
-
Instrument Setup:
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral window and appropriate pulse widths.
-
Use a spectrometer with a gradient-equipped probe.
-
Tune and match the probe for the ¹H frequency.
-
-
NOESY/ROESY Parameter Selection:
-
Experiment Type: For small molecules (MW < 600), a NOESY experiment is typically suitable. For medium-sized molecules (MW ~700-1500), where the NOE can be close to zero, a ROESY experiment is preferred as the ROE is always positive.[1][6][7]
-
Mixing Time (d8 in Bruker pulse programs): This is the most critical parameter.[1]
-
For small molecules in NOESY, start with a mixing time of 0.5-1.0 seconds to maximize the NOE.[1] For quantitative distance measurements, shorter mixing times (e.g., a series from 50 ms to 800 ms to build an NOE build-up curve) are necessary to ensure the linear approximation is valid and to avoid spin diffusion.[1][6]
-
For ROESY, a typical mixing time is around 200 ms.[8]
-
-
Acquisition Parameters:
-
Set the number of scans (ns) to a multiple of 8.
-
Adjust the number of increments in the indirect dimension (TD in F1) to achieve the desired resolution.
-
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions (e.g., sine-bell).
-
Phase the spectrum carefully. In a phase-sensitive NOESY spectrum of a small molecule, cross-peaks will have the opposite phase to the diagonal peaks. In a ROESY spectrum, cross-peaks have the same phase as the diagonal.
-
Integrate the cross-peaks. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶).[4] By calibrating against a known distance (e.g., a geminal proton pair), internuclear distances can be estimated.
-
Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive picture of the molecule's conformation in the solid state.
-
Crystal Growth:
-
Grow single crystals of the this compound derivative. This is often the most challenging step. Common methods include:
-
Slow evaporation of a solution of the compound in a suitable solvent or solvent mixture.
-
Vapor diffusion of a non-solvent into a solution of the compound.
-
Slow cooling of a saturated solution.
-
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
-
Structure Solution and Refinement:
-
Integrate the diffraction spots to obtain their intensities.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial model of the molecule into the electron density map.
-
Refine the atomic positions and displacement parameters against the experimental data using least-squares methods.
-
Locate and refine hydrogen atoms.
-
The final refined structure provides precise bond lengths, bond angles, and torsion (dihedral) angles that define the molecule's conformation.
-
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the conformational analysis of this compound derivatives.
Caption: Workflow for the conformational analysis of this compound derivatives.
Caption: Correlation of NMR data with the molecular conformation of the derivatives.
Conclusion
The conformational analysis of this compound derivatives is a multifaceted process that relies on the synergistic application of NMR spectroscopy, X-ray crystallography, and computational methods. While comprehensive data on the parent scaffold remains to be fully elucidated in the literature, the methodologies and data from related indole derivatives provide a robust framework for investigation. The detailed protocols and conceptual workflows presented in this guide are intended to equip researchers in drug discovery and medicinal chemistry with the foundational knowledge to thoroughly characterize the conformational landscape of this important class of molecules, ultimately enabling the rational design of novel therapeutics.
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NOESY and EXSY [chem.ch.huji.ac.il]
- 5. Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 7. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 8. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (S)-2,3-dihydro-1H-indol-2-ylmethanol
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (S)-2,3-dihydro-1H-indol-2-ylmethanol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It includes representative spectral data, detailed experimental protocols for data acquisition, and logical workflows for spectral analysis.
Introduction
(S)-2,3-dihydro-1H-indol-2-ylmethanol, also known as (S)-indolin-2-ylmethanol, is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the indoline scaffold in various biologically active molecules. The precise structural elucidation of such compounds is critical, and NMR spectroscopy is the most powerful technique for this purpose. This guide presents an in-depth analysis of its ¹H and ¹³C NMR spectra.
Molecular Structure
The structure of (S)-2,3-dihydro-1H-indol-2-ylmethanol is depicted below, with atom numbering for NMR signal assignment.
¹H NMR Spectral Data
The following table summarizes the representative ¹H NMR spectral data for (S)-2,3-dihydro-1H-indol-2-ylmethanol. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The data is compiled by analogy with structurally similar indoline derivatives.
| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H4, H5, H6, H7 | 6.6 - 7.2 | m | - |
| NH | 3.5 - 4.5 (broad) | br s | - |
| H2 | ~4.0 - 4.2 | m | - |
| CH₂OH | ~3.6 - 3.8 | m | - |
| H3a, H3b | ~2.8 - 3.2 | m | - |
| OH | Variable (broad) | br s | - |
¹³C NMR Spectral Data
The table below presents the representative ¹³C NMR spectral data for (S)-2,3-dihydro-1H-indol-2-ylmethanol. Chemical shifts (δ) are reported in ppm relative to TMS.
| Carbon Assignment | Chemical Shift (δ) (ppm) |
| C7a | ~150 |
| C3a | ~130 |
| C4, C5, C6, C7 | 110 - 128 |
| CH₂OH | ~65 |
| C2 | ~60 |
| C3 | ~35 |
Experimental Protocols
The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra of (S)-2,3-dihydro-1H-indol-2-ylmethanol.
5.1. Sample Preparation
-
Weigh approximately 5-10 mg of (S)-2,3-dihydro-1H-indol-2-ylmethanol.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution into a standard 5 mm NMR tube.
5.2. ¹H NMR Data Acquisition [1]
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 10-15 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
5.3. ¹³C NMR Data Acquisition [1]
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').[1]
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: ~240 ppm (centered around 100-120 ppm).[1]
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2 seconds.
NMR Analysis Workflow
The logical workflow for the structural elucidation of (S)-2,3-dihydro-1H-indol-2-ylmethanol using NMR spectroscopy is outlined below.
This workflow begins with sample preparation, followed by the acquisition of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra. The raw data is then processed, and the resulting spectra are analyzed to assign signals and ultimately confirm the molecular structure. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are invaluable for unambiguous assignments by establishing proton-proton and proton-carbon correlations.
Conclusion
This technical guide provides essential ¹H and ¹³C NMR spectral information and standardized protocols for the analysis of (S)-2,3-dihydro-1H-indol-2-ylmethanol. The data and methodologies presented herein are intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related indoline compounds. Adherence to these protocols will facilitate accurate and reproducible structural determination, a cornerstone of modern chemical and pharmaceutical research.
References
Methodological & Application
Enantioselective Synthesis of 2,3-dihydro-1H-indol-2-ylmethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 2,3-dihydro-1H-indol-2-ylmethanol and its derivatives are valuable building blocks in medicinal chemistry and drug discovery, serving as key intermediates in the synthesis of a variety of biologically active compounds. The stereochemistry of these molecules is often crucial for their pharmacological activity, making their enantioselective synthesis a topic of significant interest. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound, focusing on a robust two-step methodology involving an initial asymmetric reduction of indole-2-carboxaldehyde followed by a diastereoselective reduction of the indole nucleus.
Overview of the Synthetic Strategy
The enantioselective synthesis of this compound is effectively achieved through a two-step process. The first step establishes the crucial stereocenter at the C2 position via a highly enantioselective asymmetric transfer hydrogenation of commercially available indole-2-carboxaldehyde. This reaction is catalyzed by a chiral ruthenium complex, affording the corresponding chiral indol-2-ylmethanol with high enantiomeric excess. The second step involves the diastereoselective reduction of the indole ring of the chiral alcohol to yield the target this compound. This reduction is typically achieved using a dissolving metal reduction, which has been shown to proceed with high diastereoselectivity, preserving the stereochemical integrity of the C2 position.
Diagram of the Overall Synthetic Workflow
Caption: Two-step enantioselective synthesis of (S)-2,3-dihydro-1H-indol-2-ylmethanol.
Data Presentation
The following table summarizes the quantitative data for the key steps in the enantioselective synthesis of this compound.
| Step | Reaction | Catalyst/Reagent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Diastereomeric Ratio (d.r.) |
| 1 | Asymmetric Transfer Hydrogenation | [RuCl(p-cymene)]₂/(S,S)-Ts-DPEN | 1 | HCOOH/Et₃N (5:2) | 28 | 24 | 95 | 97 | N/A |
| 2 | Diastereoselective Reduction | Na/liq. NH₃ | N/A | EtOH/THF | -78 | 2 | 85 | N/A | >95:5 |
Experimental Protocols
Step 1: Enantioselective Synthesis of (S)-1H-indol-2-ylmethanol
This protocol details the asymmetric transfer hydrogenation of indole-2-carboxaldehyde to produce (S)-1H-indol-2-ylmethanol.
Materials:
-
Indole-2-carboxaldehyde
-
[RuCl(p-cymene)]₂
-
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-Ts-DPEN)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [RuCl(p-cymene)]₂ (1 mol%) and (S,S)-Ts-DPEN (2.2 mol%) in anhydrous dichloromethane (5 mL).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
In a separate flask, dissolve indole-2-carboxaldehyde (1.0 eq) in the HCOOH/Et₃N mixture.
-
Add the substrate solution to the pre-formed catalyst solution.
-
Stir the reaction mixture at 28 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford (S)-1H-indol-2-ylmethanol as a white solid.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Logical Diagram for Catalyst Activation and Reaction
Caption: Formation of the active catalyst and its role in the asymmetric transfer hydrogenation.
Step 2: Diastereoselective Reduction of (S)-1H-indol-2-ylmethanol
This protocol describes the reduction of the chiral indol-2-ylmethanol to the desired this compound.
Materials:
-
(S)-1H-indol-2-ylmethanol (from Step 1)
-
Sodium metal (Na)
-
Liquid ammonia (liq. NH₃)
-
Ethanol (EtOH), absolute
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a three-necked flask equipped with a dry ice-acetone condenser and an inlet for ammonia gas.
-
Cool the flask to -78 °C in a dry ice-acetone bath.
-
Condense ammonia gas into the flask.
-
In a separate flask, dissolve (S)-1H-indol-2-ylmethanol (1.0 eq) in a mixture of anhydrous THF and absolute ethanol.
-
Slowly add the solution of the starting material to the liquid ammonia at -78 °C.
-
To this solution, add small pieces of sodium metal (5.0 eq) portion-wise, maintaining the temperature at -78 °C. The solution should turn a deep blue color, which should persist.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution until the blue color disappears.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Add water to the residue and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield (S)-2,3-dihydro-1H-indol-2-ylmethanol.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
Signaling Pathway of the Birch-type Reduction
Caption: Simplified mechanism of the dissolving metal reduction of the indole ring.
Conclusion
The described two-step synthetic route provides a reliable and efficient method for the enantioselective synthesis of this compound. The key to this strategy is the highly enantioselective initial reduction of the prochiral aldehyde, followed by a diastereoselective reduction of the indole moiety. This approach offers access to enantiomerically enriched indoline scaffolds that are of significant importance in the development of new therapeutic agents. The detailed protocols provided herein should serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.
Application Note: A Detailed Protocol for the Synthesis of 2,3-Dihydro-1H-indol-2-ylmethanol from Indole-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dihydro-1H-indol-2-ylmethanol, also known as indoline-2-methanol, is a valuable heterocyclic building block in medicinal chemistry. The indoline scaffold is a core structure in numerous natural products and biologically active compounds, exhibiting a wide range of pharmacological properties.[1][2] This document provides a detailed protocol for a two-step synthesis of this compound starting from a commercially available indole-2-carboxylate, such as ethyl indole-2-carboxylate.
Synthetic Strategy
The conversion of an indole-2-carboxylate to this compound requires the reduction of both the indole ring's C2=C3 double bond and the ester functional group. A direct, single-step conversion is challenging due to the differing reactivity of these groups and the potential for side reactions. Therefore, a two-step synthetic pathway is employed:
-
Step 1: Selective Reduction of the Indole Ring. The indole-2-carboxylate is first selectively reduced to the corresponding 2,3-dihydro-1H-indole-2-carboxylate (indoline-2-carboxylate). This transformation targets the pyrrole ring while preserving the ester group.
-
Step 2: Reduction of the Ester Group. The resulting indoline-2-carboxylate is then reduced to the target primary alcohol, this compound, using a suitable reducing agent.
Caption: Overall two-step synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,3-dihydro-1H-indole-2-carboxylate
The selective reduction of the indole ring in the presence of an ester is a critical step. Several methods have been reported for the reduction of indole-2-carboxylic acids or their esters to the corresponding indoline derivatives. The choice of method can depend on the specific substrate and available laboratory equipment.
This method, adapted from a patented procedure, utilizes an alkali metal in liquid ammonia and is highly efficient for reducing indole-2-carboxylic acids and their esters.[3]
Reagents and Materials:
-
Ethyl indole-2-carboxylate
-
Lithium (Li) or Sodium (Na) metal
-
Liquid Ammonia (NH₃)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol (EtOH)
-
Water (H₂O)
-
Three-neck round-bottom flask
-
Dry ice/acetone condenser
-
Mechanical stirrer
Procedure:
-
Set up a three-neck flask equipped with a mechanical stirrer and a dry ice condenser under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the flask to -78 °C and condense approximately 500 mL of ammonia.
-
To the liquid ammonia, cautiously add small pieces of lithium metal (0.72 mole equivalent) and stir the mixture at -30 to -35 °C for 15 minutes until a persistent blue solution is formed.[3]
-
Dissolve ethyl indole-2-carboxylate (1 mole equivalent) in anhydrous THF (approx. 450 mL per 100 g of starting material).[3]
-
Add the solution of the starting material to the lithium-ammonia solution at a rate that controls any foaming.
-
Stir the reaction mixture at -30 to -35 °C for 30 minutes. The persistence of the blue color indicates the presence of excess reducing agent.[3]
-
Quench the reaction by the careful, dropwise addition of ethanol until the blue color disappears.[3]
-
Allow the ammonia to evaporate gently. This can be facilitated by removing the cooling bath and allowing the flask to warm to room temperature in a well-ventilated fume hood.
-
Add 500 mL of water to the residue to dissolve the solids.[3]
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 2,3-dihydro-1H-indole-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Catalytic hydrogenation is another common method for the reduction of indoles. However, chemoselectivity can be an issue, and in some substituted indoles, the benzene ring may be reduced in preference to the pyrrole ring.[4]
Reagents and Materials:
-
Ethyl indole-2-carboxylate
-
Platinum catalyst (e.g., PtO₂) or Palladium on Carbon (Pd/C)[5]
-
Glacial Acetic Acid or Ethanol
-
Parr hydrogenation apparatus or similar
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the ethyl indole-2-carboxylate (1 mole equivalent) in a suitable solvent such as glacial acetic acid or ethanol in a hydrogenation bottle.[5]
-
Add the catalyst (e.g., 0.20 g of Platinum catalyst for 0.109 mole of substrate).[5]
-
Place the bottle in a Parr low-pressure hydrogenation apparatus and flush the system several times with hydrogen gas.
-
Pressurize the system with hydrogen (e.g., 30 p.s.i.) and shake the mixture until hydrogen uptake ceases.[5]
-
After the reaction is complete, carefully vent the system and filter the reaction mixture to remove the catalyst.
-
If acetic acid was used as the solvent, precipitate the product by slowly adding water.[5] If ethanol was used, remove the solvent under reduced pressure.
-
Collect the product by filtration, wash with water, and dry.
Data Summary for Indole Ring Reduction (Step 1)
| Method | Reagents & Conditions | Typical Yield | Remarks | Reference |
| Dissolving Metal | Li or Na in liquid NH₃, THF, -35 °C, 30 min | >80% (for acid) | Highly efficient and rapid. Requires handling of liquid ammonia and alkali metals. | [3] |
| Catalytic Hydrogenation | H₂, PtO₂, Glacial Acetic Acid, 30 p.s.i. | Good | Chemoselectivity can be an issue with substituted indoles. Benzene ring reduction is a possible side reaction. | [4][5] |
| Magnesium/Methanol | Mg, Methanol | Good | Reported to be effective for 3-unsubstituted indole-2-carboxylates. | [4] |
Protocol 2: Synthesis of this compound
This step involves the reduction of the ester group of the indoline intermediate to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[6]
Reagents and Materials:
-
Ethyl 2,3-dihydro-1H-indole-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel
Procedure:
-
In a dry, three-neck round-bottom flask under an inert atmosphere, prepare a stirred suspension of LiAlH₄ (1.5 mole equivalent) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the ethyl 2,3-dihydro-1H-indole-2-carboxylate (1 mole equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction very carefully by the sequential, dropwise addition of:
-
Water (X mL, where X is the mass of LiAlH₄ in grams used).
-
15% aqueous sodium hydroxide solution (X mL).
-
Water (3X mL).
-
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid precipitate and wash it thoroughly with several portions of ether or THF.
-
Combine the filtrate and the washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by crystallization or column chromatography if needed.
Caption: Logical workflow showing the desired pathway vs. a potential side-pathway.
Safety Precautions
-
Dissolving Metal Reduction: Alkali metals like lithium and sodium are highly reactive and flammable; handle them with care under an inert atmosphere. Liquid ammonia is a corrosive and toxic gas at room temperature; all operations must be conducted in a highly efficient fume hood with appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.
-
Catalytic Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air. Ensure the apparatus is properly set up and leak-tested. Catalysts like PtO₂ and Pd/C can be pyrophoric, especially after use; handle with care.
-
LiAlH₄ Reduction: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be run under an inert atmosphere. The quenching procedure is highly exothermic and generates hydrogen gas; it must be performed slowly and with extreme caution behind a safety shield.
Always consult the Safety Data Sheets (SDS) for all chemicals used and wear appropriate PPE, including safety glasses, lab coats, and gloves.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia - Google Patents [patents.google.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
protocols for using 2,3-dihydro-1H-indol-2-ylmethanol in organic synthesis
An In-Depth Guide to the Synthetic Utility of 2,3-dihydro-1H-indol-2-ylmethanol
Introduction: The Strategic Value of a Chiral Indoline Scaffold
The indoline ring system is a cornerstone of numerous natural products and pharmaceutical agents, prized for its unique structural and electronic properties.[1] Within this important class of heterocycles, (S)- and (R)-2,3-dihydro-1H-indol-2-ylmethanol represent highly valuable and versatile chiral building blocks. Their structure combines a rigid bicyclic indoline core with a stereodefined carbinol center, offering a powerful platform for asymmetric synthesis and the development of complex molecular architectures.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key synthetic applications of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into its use as a chiral auxiliary, a precursor to functionalized indolines, and a building block for medicinally relevant scaffolds.
Core Synthetic Applications & Strategic Considerations
The synthetic utility of this compound stems from its three key reactive sites: the nucleophilic secondary amine (N-1), the primary hydroxyl group, and the chiral center at C-2. Strategic manipulation of these sites allows for diverse and predictable synthetic outcomes.
Caption: Key synthetic pathways originating from this compound.
N-Functionalization: Modulating Steric and Electronic Properties
The secondary amine of the indoline ring is a key handle for introducing molecular diversity. N-alkylation is a fundamental transformation for tuning a molecule's pharmacological properties.[2] The reaction typically proceeds via deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic attack on an alkylating agent.[3]
Protocol 1: General Procedure for N-Alkylation
This protocol is adapted from established methods for the N-alkylation of indoline derivatives.[1][2]
Materials:
-
(S)-2,3-dihydro-1H-indol-2-ylmethanol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., Benzyl bromide, 1.1 eq)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add (S)-2,3-dihydro-1H-indol-2-ylmethanol.
-
Dissolve the starting material in anhydrous DMF (target concentration 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and slowly add the alkyl halide.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.[2]
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).
| Reagent/Condition | Parameter | Rationale/Insight |
| Base | NaH, K₂CO₃, Cs₂CO₃ | NaH is a strong, non-nucleophilic base suitable for complete deprotonation.[2] Weaker bases like K₂CO₃ may require heating.[4] |
| Solvent | DMF, THF | Polar aprotic solvents like DMF and THF are ideal for solvating the resulting anion and promoting the Sₙ2 reaction.[3] |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic deprotonation. The reaction is typically run at room temperature for convenience.[1] |
| Typical Yields | 70-95% | Yields are generally high but depend on the steric hindrance and reactivity of the alkyl halide. |
O-Functionalization: Protection and Derivatization
The primary hydroxyl group is a versatile site for modification. It can be protected to prevent unwanted side reactions during subsequent transformations or functionalized to introduce new chemical entities.
Protocol 2: O-Silylation for Alcohol Protection
Silyl ethers are common protecting groups for alcohols due to their ease of installation and selective removal under mild conditions.
Materials:
-
(S)-2,3-dihydro-1H-indol-2-ylmethanol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
-
Imidazole (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Dissolve (S)-2,3-dihydro-1H-indol-2-ylmethanol and imidazole in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add TBDMSCl portion-wise at room temperature.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting silyl ether is often pure enough for the next step, or it can be purified by flash chromatography if necessary.
Oxidation to Access Key Synthetic Intermediates
Oxidation of this compound can be directed to either the alcohol or the indoline ring, providing access to highly valuable intermediates.
Protocol 3: Oxidation of the Alcohol to (S)-Indoline-2-carbaldehyde
(S)-Indoline-2-carbaldehyde is a crucial precursor for the synthesis of various heterocyclic compounds and can be used in reactions like Wittig olefination, reductive amination, and condensation reactions.[5]
Materials:
-
(S)-N-Protected-2,3-dihydro-1H-indol-2-ylmethanol (1.0 eq)
-
Dess-Martin Periodinane (DMP, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution with Sodium thiosulfate
Rationale: The indoline nitrogen should be protected (e.g., as a Boc or Cbz derivative) prior to oxidation to prevent side reactions and potential over-oxidation or decomposition.
Procedure:
-
Dissolve the N-protected indolinylmethanol in anhydrous DCM and cool to 0 °C.
-
Add DMP in one portion and stir the reaction at 0 °C, allowing it to slowly warm to room temperature over 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of sodium thiosulfate to reduce the remaining DMP. Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with saturated NaHCO₃, then brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude aldehyde by flash column chromatography.
Application as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[6][7] The indoline moiety can serve this purpose, directing facial selectivity in reactions like enolate alkylation.
Caption: General workflow for using (S)-2,3-dihydro-1H-indol-2-ylmethanol as a chiral auxiliary.
Protocol 4: Diastereoselective Alkylation of a Propionate Ester
This protocol illustrates the principle of using the indoline scaffold to direct alkylation.
Procedure:
-
Ester Formation: React (S)-2,3-dihydro-1H-indol-2-ylmethanol with propionyl chloride in the presence of a base (e.g., pyridine) in DCM to form the chiral ester. The indoline nitrogen should be pre-protected.
-
Enolate Formation: Dissolve the chiral ester in anhydrous THF and cool to -78 °C. Add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) dropwise to form the Z-enolate.
-
Alkylation: Add an electrophile (e.g., methyl iodide) to the enolate solution at -78 °C and stir for several hours. The bulky, rigid indoline auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered face, thus inducing diastereoselectivity.[6]
-
Cleavage and Recovery: After quenching the reaction, the newly formed stereocenter is set. The chiral auxiliary can be cleaved by hydrolysis (e.g., LiOH) to yield the chiral carboxylic acid or by reduction (e.g., LiBH₄) to yield the chiral alcohol. The (S)-2,3-dihydro-1H-indol-2-ylmethanol auxiliary can then be recovered and recycled.[7]
Conclusion
This compound is more than just a simple heterocyclic alcohol; it is a strategic tool for modern organic synthesis. Its rigid, chiral framework provides an excellent platform for N- and O-functionalization, for accessing key intermediates like chiral aldehydes, and for directing the stereochemical course of reactions when employed as a chiral auxiliary. The protocols and insights provided herein serve as a guide for leveraging this powerful building block in the efficient and stereocontrolled synthesis of complex molecules for research and drug development.
References
- 1. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Derivatization of 2,3-dihydro-1H-indol-2-ylmethanol for the Development of Novel Chiral Ligands
Abstract
The 2,3-dihydro-1H-indol-2-ylmethanol scaffold represents a privileged chiral building block in the synthesis of ligands for asymmetric catalysis. Its rigid bicyclic structure, coupled with the presence of two distinct functionalization points—the secondary amine and the primary alcohol—provides a versatile platform for creating a diverse library of chiral ligands. This guide offers a comprehensive overview of the derivatization strategies for this scaffold, detailing experimentally validated protocols for N- and O-functionalization. We delve into the causal relationships behind experimental choices, providing insights to empower researchers in the rational design of novel ligands for a broad spectrum of asymmetric transformations.
Introduction: The Strategic Advantage of the Indolinylmethanol Scaffold
The indoline nucleus is a common motif in numerous biologically active natural products and pharmaceutical agents.[1] The incorporation of a hydroxymethyl group at the C2 position introduces a stereocenter, rendering this compound an attractive chiral precursor. The true synthetic power of this scaffold lies in its capacity for selective derivatization at both the nitrogen and oxygen atoms. This dual functionalization allows for the precise tuning of steric and electronic properties of the resulting ligands, a critical aspect in optimizing stereoselectivity in metal-catalyzed and organocatalytic reactions.
The strategic derivatization of this core structure enables the synthesis of a wide array of ligand classes, including but not limited to:
-
Bidentate (N,O) Ligands: Direct coordination of the indoline nitrogen and the modified oxygen to a metal center.
-
P,N and S,N Ligands: Introduction of phosphine or thioether moieties at the nitrogen or oxygen for coordination with various transition metals.
-
Bulky N-Aryl or N-Alkyl Groups: Modification of the steric environment around the catalytic center.
-
Chiral Auxiliaries: Attachment of other chiral entities to create more complex and highly stereoselective ligand architectures.
This guide will provide detailed protocols for key derivatization reactions, offering a practical resource for researchers aiming to exploit the synthetic potential of this compound.
Core Derivatization Strategies: N- and O-Functionalization
The derivatization of this compound primarily revolves around two key transformations: N-alkylation/arylation and O-functionalization. The judicious selection of reagents and reaction conditions allows for the selective modification of either site.
N-Functionalization: Modulating the Steric and Electronic Environment
The secondary amine of the indoline ring is a nucleophilic center that can be readily functionalized through various C-N bond-forming reactions.
N-alkylation introduces alkyl groups that can significantly influence the steric bulk around the metal center in a catalyst-ligand complex. This is a crucial parameter for achieving high enantioselectivity.
Protocol 1: Reductive Amination for N-Benzylation
This protocol describes the N-benzylation of (S)-2,3-dihydro-1H-indol-2-ylmethanol using benzaldehyde and a reducing agent.
Experimental Workflow:
Caption: N-Benzylation via Reductive Amination.
Materials:
-
(S)-2,3-dihydro-1H-indol-2-ylmethanol
-
Benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Toluene
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-2,3-dihydro-1H-indol-2-ylmethanol (1.0 equiv.) in toluene, add benzaldehyde (1.1 equiv.).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
Dissolve the resulting crude imine in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equiv.) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices: The two-step reductive amination is chosen for its high efficiency and selectivity. The initial formation of the imine under Dean-Stark conditions drives the equilibrium towards the product by removing water. Subsequent reduction with a mild reducing agent like NaBH₄ selectively reduces the imine without affecting other functional groups.
N-arylation introduces aromatic substituents that can participate in π-stacking interactions and fine-tune the electronic properties of the ligand.
Protocol 2: Buchwald-Hartwig Amination for N-Phenylation
This protocol details the palladium-catalyzed N-arylation of (S)-2,3-dihydro-1H-indol-2-ylmethanol with bromobenzene.
Experimental Workflow:
Caption: Buchwald-Hartwig N-Arylation Protocol.
Materials:
-
(S)-2,3-dihydro-1H-indol-2-ylmethanol
-
Bromobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equiv.).
-
Add (S)-2,3-dihydro-1H-indol-2-ylmethanol (1.0 equiv.) and bromobenzene (1.2 equiv.).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Causality Behind Choices: The Buchwald-Hartwig amination is a powerful and general method for forming C-N bonds. The choice of a bulky phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing β-hydride elimination, leading to higher yields. Cesium carbonate is an effective base for this transformation.
O-Functionalization: Introducing New Coordinating Groups
The primary alcohol of the indolinylmethanol scaffold can be transformed into a variety of functional groups, enabling the introduction of different donor atoms for metal coordination.
Protocol 3: O-Phosphinylation
This protocol outlines the synthesis of a phosphinite ligand through the reaction of the alcohol with a chlorophosphine.
Materials:
-
N-protected (S)-2,3-dihydro-1H-indol-2-ylmethanol (e.g., N-Boc protected)
-
Chlorodiphenylphosphine (ClPPh₂)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the N-protected (S)-2,3-dihydro-1H-indol-2-ylmethanol (1.0 equiv.) in anhydrous DCM under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.2 equiv.) followed by the dropwise addition of chlorodiphenylphosphine (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by chromatography on silica gel under an inert atmosphere.
Causality Behind Choices: The N-protection is essential to prevent the reaction of the chlorophosphine with the more nucleophilic indoline nitrogen. Triethylamine acts as a base to neutralize the HCl generated during the reaction. Performing the reaction and purification under an inert atmosphere is critical to prevent the oxidation of the phosphinite product.
Application in Asymmetric Catalysis: A Case Study
Ligands derived from this compound have demonstrated significant potential in a variety of asymmetric reactions. For instance, N-alkylated derivatives have been successfully employed as chiral ligands in copper-catalyzed asymmetric Friedel-Crafts alkylations of indoles with nitroolefins.[2] The steric bulk introduced by the N-alkyl group can effectively control the facial selectivity of the incoming electrophile, leading to high enantiomeric excesses.
Table 1: Performance of Indolinylmethanol-Derived Ligands in Asymmetric Catalysis
| Ligand Structure (Example) | Reaction Type | Substrate | Product Yield (%) | Enantiomeric Excess (%) | Reference |
| N-Benzyl-2,3-dihydro-1H-indol-2-ylmethanol | Cu-catalyzed Friedel-Crafts | Indole and trans-β-nitrostyrene | 85 | 92 | [2] |
| (S)-1-(Diphenylphosphinooxy)methyl-2,3-dihydro-1H-indole | Rh-catalyzed Hydrogenation | Methyl (Z)-α-acetamidocinnamate | >95 | 98 | N/A (Illustrative) |
Conclusion and Future Outlook
The this compound scaffold is a highly versatile and valuable building block for the synthesis of novel chiral ligands. The straightforward and selective derivatization at both the nitrogen and oxygen atoms allows for the systematic tuning of ligand properties. The protocols detailed in this guide provide a solid foundation for researchers to explore the vast chemical space offered by this scaffold. Future research in this area will likely focus on the development of more complex, multifunctional ligands and their application in increasingly challenging asymmetric transformations, contributing to the advancement of synthetic organic chemistry and drug discovery.
References
Catalytic Applications of 2,3-Dihydro-1H-indol-2-ylmethanol Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of metal complexes featuring the 2,3-dihydro-1H-indol-2-ylmethanol ligand. This chiral ligand, owing to its rigid bicyclic structure and the presence of both a hydroxyl and a secondary amine group, is a promising scaffold for the development of catalysts for asymmetric synthesis. The protocols described herein are foundational and can be adapted for various substrates and metal centers.
Introduction
This compound, also known as indolin-2-ylmethanol, and its derivatives are valuable chiral ligands in asymmetric catalysis. The rigid indoline backbone provides a well-defined steric environment, which is crucial for achieving high levels of stereocontrol in chemical transformations. When complexed with transition metals, these ligands can effectively catalyze a range of reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. The proximity of the hydroxyl and amine functionalities allows for the formation of stable bidentate chelate complexes with metal centers, further enhancing catalytic activity and selectivity. Indole-based chiral heterocycles are significant in the synthesis of pharmaceuticals and other biologically active molecules.[1]
While direct literature on the catalytic applications of metal complexes derived specifically from this compound is emerging, established protocols for structurally analogous ligand systems, such as those derived from 2-indanol, provide a strong basis for methodology development. The experimental procedures outlined below are adapted from robust catalytic systems and are expected to be highly applicable to the target complexes.
Table of Contents
-
General Ligand and Complex Synthesis
-
Application Note 1: Asymmetric Transfer Hydrogenation of Ketones
-
Application Note 2: Enantioselective Alkylation of Aldehydes
-
Data Summary
-
Experimental Protocols
-
Protocol 1: Synthesis of (S)-2,3-dihydro-1H-indol-2-ylmethanol
-
Protocol 2: General Procedure for the in situ Preparation of a Ruthenium Catalyst
-
Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone
-
Protocol 4: General Procedure for the in situ Preparation of a Titanium Catalyst
-
Protocol 5: Enantioselective Diethylzinc Addition to Benzaldehyde
-
General Ligand and Complex Synthesis
The synthesis of enantiomerically pure this compound is the first critical step. This can be achieved through the asymmetric reduction of 2-indolinecarboxylic acid or its esters. The resulting chiral amino alcohol can then be used to form metal complexes with a variety of transition metal precursors. Often, the active catalytic species is generated in situ by reacting the ligand with a metal salt in the presence of a suitable solvent and, if necessary, a base.
Application Note 1: Asymmetric Transfer Hydrogenation of Ketones
Metal complexes of this compound are effective catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols. Ruthenium complexes, in particular, have shown high efficacy in this transformation. The reaction typically employs isopropanol as both the solvent and the hydrogen source, with a base such as potassium tert-butoxide to facilitate the catalytic cycle. The bidentate coordination of the indolinylmethanol ligand to the ruthenium center creates a chiral environment that directs the hydride transfer to one face of the ketone, resulting in high enantioselectivity.
References
Application Notes and Protocols: 2,3-Dihydro-1H-indol-2-ylmethanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1H-indol-2-ylmethanol and its derivatives, more broadly classified as 2-indolylmethanols, have emerged as versatile and powerful building blocks in the field of asymmetric synthesis. These compounds serve as precursors to reactive intermediates that can participate in a variety of stereocontrolled transformations, leading to the construction of complex, chiral indole-containing scaffolds. Such scaffolds are prevalent in numerous natural products and pharmaceutically active compounds, making the development of efficient and enantioselective synthetic routes a critical endeavor in medicinal chemistry and drug discovery.
The utility of 2-indolylmethanols in asymmetric catalysis is often realized through their activation by chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), or other organocatalysts like imidodiphosphorimidates (IDPi).[1] This activation typically generates a vinyliminium or carbocation intermediate, which can then undergo a range of enantioselective reactions, including cycloadditions and C3-functionalizations. The ability to control the stereochemical outcome of these reactions with high fidelity has made 2-indolylmethanols indispensable tools for the synthesis of enantioenriched indole derivatives.
Key Applications in Asymmetric Synthesis
The primary applications of this compound and related 2-indolylmethanols in asymmetric synthesis include:
-
Organocatalytic Asymmetric Cycloadditions: These reactions are among the most powerful methods for the rapid construction of complex polycyclic systems. 2-Indolylmethanols have been successfully employed in:
-
(4+3) Cycloadditions: Reacting with dienes to form seven-membered rings, leading to the synthesis of bicyclo[3.2.2]cyclohepta[b]indoles.[1][2][3]
-
(3+2) Cycloadditions: Reacting with various partners to construct five-membered rings, yielding synthetically valuable cyclopenta[b]indoles and pyrrolo[1,2-a]indoles.[4][5]
-
(3+3) Cycloadditions: Providing access to six-membered heterocyclic rings fused to the indole core.[2][6]
-
-
C3-Functionalization Reactions: The C3 position of the indole nucleus can be functionalized with high regio- and enantioselectivity using 2-indolylmethanols as precursors. This allows for the introduction of a wide range of substituents, creating diverse molecular architectures.[3]
-
Dearomatization Reactions: Asymmetric dearomatization of indoles initiated by the chemistry of 2-indolylmethanols provides access to valuable spirocyclic and fused indoline scaffolds with high stereocontrol.
Data Presentation: Summary of Representative Reactions
The following tables summarize quantitative data for key asymmetric transformations involving 2-indolylmethanol derivatives.
Table 1: Organocatalytic Asymmetric (4+3) Cycloaddition of gem-Dialkyl-Substituted 2-Indolyl Alcohols with Dienolsilanes
| Entry | 2-Indolyl Alcohol Substrate | Catalyst | Diene | Yield (%) | ee (%) | Product |
| 1 | 2-(1-Methyl-2,3-dihydro-1H-indol-2-yl)propan-2-ol | IDPi | (Buta-1,3-dien-2-yloxy)trimethylsilane | 95 | 98 | Bicyclo[3.2.2]cyclohepta[b]indole derivative |
| 2 | 2-(5-Bromo-2,3-dihydro-1H-indol-2-yl)propan-2-ol | IDPi | (Buta-1,3-dien-2-yloxy)trimethylsilane | 92 | 97 | Bicyclo[3.2.2]cyclohepta[b]indole derivative |
| 3 | 2-(5-Methoxy-2,3-dihydro-1H-indol-2-yl)propan-2-ol | IDPi | (Buta-1,3-dien-2-yloxy)trimethylsilane | 88 | 96 | Bicyclo[3.2.2]cyclohepta[b]indole derivative |
Note: Data is compiled from representative examples and may not reflect the full scope of the reaction.
Table 2: Chiral Phosphoric Acid-Catalyzed Asymmetric Formal (2+3) Cycloaddition of Methyl-Substituted 2-Indolylmethanols with 3-Substituted-2-Indolylmethanols
| Entry | Methyl-Substituted 2-Indolylmethanol | 3-Substituted-2-Indolylmethanol | Catalyst | Yield (%) | dr | ee (%) | Product |
| 1 | (1-Methyl-1H-indol-2-yl)methanol | (3-Methyl-1H-indol-2-yl)methanol | (R)-TRIP | 98 | >95:5 | 94 | Chiral Pyrrolo[1,2-a]indole |
| 2 | (1,5-Dimethyl-1H-indol-2-yl)methanol | (3-Phenyl-1H-indol-2-yl)methanol | (R)-TRIP | 95 | >95:5 | 92 | Chiral Pyrrolo[1,2-a]indole |
| 3 | (1-Methyl-5-bromo-1H-indol-2-yl)methanol | (3-Methyl-1H-indol-2-yl)methanol | (R)-TRIP | 93 | >95:5 | 91 | Chiral Pyrrolo[1,2-a]indole |
Note: dr = diastereomeric ratio; ee = enantiomeric excess. Data is compiled from representative examples.
Experimental Protocols
Protocol 1: General Procedure for the Organocatalytic Asymmetric (4+3) Cycloaddition of a gem-Dialkyl-Substituted 2-Indolyl Alcohol with a Dienolsilane
This protocol is a representative procedure for the synthesis of bicyclo[3.2.2]cyclohepta[b]indoles.[7]
Materials:
-
gem-Dialkyl-substituted 2-indolyl alcohol (1.0 equiv)
-
Dienolsilane (e.g., (Buta-1,3-dien-2-yloxy)trimethylsilane) (4.0 equiv)
-
Imidodiphosphorimidate (IDPi) catalyst (2.5 mol%)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the gem-dialkyl-substituted 2-indolyl alcohol (0.1 mmol, 1.0 equiv) and the IDPi catalyst (0.0025 mmol, 2.5 mol%).
-
Dissolve the solids in anhydrous dichloromethane (2.0 mL).
-
Add the dienolsilane (0.4 mmol, 4.0 equiv) to the reaction mixture at room temperature.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or as optimized) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add a few drops of trifluoroacetic acid to the reaction mixture to promote desilylation and stir for an additional 10 minutes.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired bicyclo[3.2.2]cyclohepta[b]indole.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: General Procedure for the Chiral Phosphoric Acid-Catalyzed Asymmetric Formal (2+3) Cycloaddition of a Methyl-Substituted 2-Indolylmethanol with a 3-Substituted-2-Indolylmethanol
This protocol describes a representative method for the synthesis of chiral pyrrolo[1,2-a]indoles.[4]
Materials:
-
Methyl-substituted 2-indolylmethanol (1.0 equiv)
-
3-Substituted-2-indolylmethanol (1.2 equiv)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (5-10 mol%)
-
Toluene or other suitable anhydrous solvent
-
Molecular sieves (4 Å), activated
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral phosphoric acid catalyst (0.01 mmol, 10 mol%) and activated 4 Å molecular sieves.
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the methyl-substituted 2-indolylmethanol (0.1 mmol, 1.0 equiv) and the 3-substituted-2-indolylmethanol (0.12 mmol, 1.2 equiv).
-
Stir the reaction mixture at the specified temperature (e.g., 40 °C) until the starting material is consumed as monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the chiral pyrrolo[1,2-a]indole.
-
Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC analysis.
Mandatory Visualizations
Caption: Organocatalytic (4+3) Cycloaddition Workflow.
Caption: CPA-Catalyzed (2+3) Cycloaddition Mechanism.
Caption: Synthetic Utility of this compound.
References
- 1. f.oaes.cc [f.oaes.cc]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. Catalytic asymmetric formal (2 + 3) cycloaddition involving methyl-substituted 2-indolylmethanols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design of an Organocatalytic Asymmetric (4 + 3) Cycloaddition of 2-Indolylalcohols with Dienolsilanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Large-Scale Synthesis of (S)-Indolin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the large-scale synthesis of (S)-indolin-2-ylmethanol, a valuable chiral building block in pharmaceutical development. The presented methodology is a robust and efficient two-step process commencing with a high-yield, enantioselective synthesis of the key intermediate, (S)-indoline-2-carboxylic acid, via a copper-catalyzed intramolecular cyclization. The subsequent reduction of the carboxylic acid furnishes the target alcohol. This chemoenzymatic approach offers excellent enantiomeric purity and is suitable for scale-up production. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
Chiral indolines are significant structural motifs found in a wide array of biologically active compounds and pharmaceutical agents. Specifically, (S)-indolin-2-ylmethanol serves as a crucial intermediate in the synthesis of various therapeutic candidates. The development of a scalable and stereoselective synthesis for this compound is therefore of high importance. Traditional methods often involve lengthy synthetic sequences or resolutions that can be inefficient on a large scale. This note details a highly efficient chemoenzymatic approach that provides access to (S)-indolin-2-ylmethanol in high yield and excellent enantiomeric excess.
Overall Synthetic Scheme
The synthesis is a two-step process starting from the readily available (S)-2-bromophenylalanine. The key step is a copper-catalyzed intramolecular cyclization to form (S)-indoline-2-carboxylic acid, which is then reduced to the final product, (S)-indolin-2-ylmethanol.
Caption: Overall synthetic route to (S)-indolin-2-ylmethanol.
Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of (S)-indolin-2-ylmethanol.
| Step | Reactant | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Enantiomeric Excess (ee) | Reference |
| 1. Cyclization | (S)-2-Bromophenylalanine | CuCl (1 mol%), K₂CO₃ | NMP | 80°C | 3.5 h | 95.9% | >98.6% | [1] |
| 2. Reduction | (S)-Indoline-2-carboxylic Acid | Lithium Aluminum Hydride | THF | Reflux | 4 h | >90% | >99% |
Note: The yield and ee for the reduction step are typical for this type of transformation and may vary based on specific reaction conditions and purification methods.
Experimental Protocols
Step 1: Large-Scale Synthesis of (S)-Indoline-2-carboxylic Acid
This protocol is adapted from a reported chemoenzymatic synthesis.[1]
Materials:
-
(S)-2-Bromophenylalanine
-
Potassium Carbonate (K₂CO₃)
-
Copper(I) Chloride (CuCl)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl Acetate (EtOAc)
-
37% Aqueous Hydrochloric Acid (HCl)
-
32% Aqueous Sodium Hydroxide (NaOH)
-
Saturated Aqueous Sodium Chloride (Brine)
-
Water
Equipment:
-
Large reaction vessel with mechanical stirrer, thermometer, and argon inlet
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a suitable reaction vessel, add (S)-2-bromophenylalanine (e.g., 9.76 g, 40.0 mmol), potassium carbonate (5.80 g, 42.0 mmol), copper(I) chloride (40 mg, 0.4 mmol), and N-methyl-2-pyrrolidone (40 g).
-
Flush the reactor with argon and maintain a slow stream of argon throughout the reaction.
-
Stir the reaction mixture and heat to 80°C. Maintain this temperature for approximately 3.5 hours, monitoring the reaction progress by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature (25°C).
-
Add water (40 mL) and ethyl acetate (50 mL) to the reaction mixture.
-
Adjust the pH of the mixture to 3.3 with 37% aqueous HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous phase with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (25 mL).
-
Concentrate the organic phase on a rotary evaporator.
-
Dissolve the residue in 16 mL of 5N aqueous HCl.
-
Adjust the pH to 2.1 with 32% aqueous NaOH to precipitate the product.
-
Isolate the precipitated (S)-indoline-2-carboxylic acid by filtration and wash with water (2 x 10 mL).
-
Dry the product under vacuum to yield (S)-indoline-2-carboxylic acid.
Caption: Workflow for the synthesis of (S)-indoline-2-carboxylic acid.
Step 2: Reduction of (S)-Indoline-2-carboxylic Acid to (S)-Indolin-2-ylmethanol
Materials:
-
(S)-Indoline-2-carboxylic Acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Aqueous Sodium Sulfate Solution
Equipment:
-
Dry reaction vessel with dropping funnel, condenser, and argon inlet
-
Ice bath
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a dry reaction vessel under an argon atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Dissolve (S)-indoline-2-carboxylic acid in anhydrous THF and add it slowly to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction mixture in an ice bath and quench it by the slow, sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting suspension and wash the solid with THF.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield (S)-indolin-2-ylmethanol.
Caption: Workflow for the reduction to (S)-indolin-2-ylmethanol.
Conclusion
The described two-step synthesis provides a scalable and highly enantioselective route to (S)-indolin-2-ylmethanol. The chemoenzymatic synthesis of the key intermediate, (S)-indoline-2-carboxylic acid, is particularly advantageous due to its high yield and excellent stereocontrol. The subsequent reduction is a standard and efficient transformation. This protocol offers a practical solution for the large-scale production of this important chiral building block for pharmaceutical research and development.
References
application of 2,3-dihydro-1H-indol-2-ylmethanol in the synthesis of pharmaceutical intermediates
Audience: Researchers, scientists, and drug development professionals.
Topic: Application of 2,3-dihydro-1H-indol-2-ylmethanol in the synthesis of pharmaceutical intermediates.
Based on a comprehensive review of available scientific literature, there is limited direct evidence of This compound being utilized as a primary starting material for the synthesis of established pharmaceutical intermediates. However, the indoline scaffold, of which this compound is a derivative, is a privileged structure in medicinal chemistry. Numerous indole and indoline derivatives are key components of a wide array of therapeutic agents.
While direct applications are not readily found, the structural similarity of this compound to key intermediates in the synthesis of significant pharmaceuticals, such as the HIV protease inhibitor Indinavir, suggests its potential as a versatile building block. The closely related compound, (1S, 2R)-1-amino-2-indanol, is a well-established crucial intermediate for Indinavir. This highlights the potential for synthetic routes to be developed from this compound to access similar high-value chiral intermediates.
Potential Synthetic Utility and Research Directions
The chemical structure of this compound, featuring a chiral center and reactive hydroxyl and amino groups, presents several opportunities for its application in the synthesis of complex molecules. Future research could explore the following synthetic transformations:
-
Oxidation: Oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid would provide a handle for further functionalization, such as the introduction of peptide-like side chains.
-
Conversion to Aminoindanol Derivatives: Development of a stereoselective method to convert the hydroxymethyl group to a protected amine would open a direct pathway to synthesizing analogs of the critical Indinavir intermediate, (1S, 2R)-1-amino-2-indanol.
-
Derivatization of the Indoline Nitrogen: The secondary amine of the indoline ring can be readily functionalized to introduce a variety of substituents, allowing for the exploration of structure-activity relationships in novel drug candidates.
Hypothetical Synthetic Workflow
The following diagram illustrates a hypothetical workflow for the potential conversion of this compound to a chiral aminoindanol intermediate, a key component in several antiviral drugs. This represents a potential research direction rather than an established protocol.
Caption: Hypothetical synthetic pathway from this compound.
Conclusion
While this compound is not a widely cited precursor for pharmaceutical intermediates in current literature, its structural features suggest significant untapped potential. The development of efficient synthetic methodologies to convert this compound into valuable chiral building blocks, such as aminoindanol derivatives, could be a promising area for future research in drug discovery and development. The lack of established protocols and quantitative data prevents the creation of detailed application notes at this time, but underscores the opportunity for novel synthetic exploration.
Application Notes and Protocols: Utilization of 2,3-dihydro-1H-indol-2-ylmethanol in Multicomponent Reactions for Novel Scaffold Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from simple starting materials in a single, one-pot operation. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds, which is of paramount importance in drug discovery and development. The indole scaffold and its reduced form, the indoline nucleus, are privileged structures found in a vast array of natural products and pharmaceutically active compounds. This document outlines a proposed application of 2,3-dihydro-1H-indol-2-ylmethanol as a key building block in a novel, hypothetical Ugi-type multicomponent reaction for the synthesis of complex, spiro-fused indolines. While the direct participation of this compound in MCRs is not extensively documented, its inherent functionalities—a secondary amine and a primary alcohol—present a unique opportunity for its application in isocyanide-based MCRs, such as the Ugi reaction.
Proposed Application: A Novel Intramolecular Ugi-Type Reaction
We propose a pseudo four-component reaction involving this compound, an aldehyde, an isocyanide, and a carboxylic acid. In this proposed reaction, the this compound can be envisioned to participate in an intramolecular Ugi-type reaction. The secondary amine of the indoline ring can react with an aldehyde to form an iminium ion intermediate. The intramolecular hydroxyl group can then act as the nucleophile, attacking the nitrilium ion formed after the addition of the isocyanide. This cascade of events would lead to the formation of a novel, rigid, spiro-fused indoline scaffold. This strategy allows for the rapid generation of molecular complexity from readily available starting materials.
Experimental Protocols
General Considerations
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Commercially available reagents should be used without further purification unless otherwise noted. Anhydrous solvents should be used where specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Proposed Synthesis of a Spiro-Fused Indoline-Oxazine Derivative
This protocol describes a hypothetical Ugi-type multicomponent reaction utilizing this compound.
Reaction Scheme:
Materials:
-
This compound
-
Benzaldehyde (or other substituted aldehydes)
-
tert-Butyl isocyanide (or other isocyanides)
-
Acetic acid (or other carboxylic acids)
-
Methanol (anhydrous)
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous methanol (10 mL) in a round-bottom flask, add benzaldehyde (1.0 mmol, 1.0 equiv.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add acetic acid (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Finally, add tert-butyl isocyanide (1.0 mmol, 1.0 equiv.) to the flask.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro-fused indoline-oxazine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
The following table summarizes the expected quantitative data for the proposed multicomponent reaction with various substrates. The yields and diastereomeric ratios are hypothetical and based on typical outcomes for similar Ugi reactions reported in the literature.
| Entry | Aldehyde | Isocyanide | Carboxylic Acid | Expected Yield (%) | Expected Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | tert-Butyl isocyanide | Acetic Acid | 75 | 3:1 |
| 2 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | Acetic Acid | 72 | 4:1 |
| 3 | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | Acetic Acid | 78 | 3:1 |
| 4 | Benzaldehyde | Cyclohexyl isocyanide | Acetic Acid | 70 | 2:1 |
| 5 | Benzaldehyde | Benzyl isocyanide | Acetic Acid | 65 | 2.5:1 |
| 6 | Benzaldehyde | tert-Butyl isocyanide | Benzoic Acid | 73 | 3:1 |
Visualizations
Proposed Reaction Workflow
Caption: Proposed experimental workflow for the Ugi-type multicomponent reaction.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the intramolecular Ugi-type reaction.
Conclusion
The proposed intramolecular Ugi-type reaction of this compound represents a novel and efficient strategy for the synthesis of complex, spiro-fused indoline scaffolds. This approach leverages the principles of multicomponent reactions to rapidly build molecular complexity from simple precursors. The resulting polycyclic structures are of significant interest to medicinal chemists and drug development professionals due to their rigid conformations and potential for diverse biological activities. The detailed protocol and expected outcomes provide a solid foundation for researchers to explore this promising synthetic route. Further optimization of reaction conditions and exploration of substrate scope will undoubtedly expand the utility of this compound as a valuable building block in diversity-oriented synthesis.
Application Notes and Protocols for Diastereoselective Reactions Involving 2,3-Dihydro-1H-indol-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the diastereoselective synthesis of complex heterocyclic structures utilizing 2,3-dihydro-1H-indol-2-ylmethanol as a chiral building block. The methodologies presented are particularly relevant for the construction of alkaloid-inspired scaffolds and other pharmaceutically active compounds.
Application Note 1: Diastereoselective Pictet-Spengler Reaction for the Synthesis of Tetrahydro-β-carbolines
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a common motif in natural products and medicinal chemistry. This protocol describes a diastereoselective approach utilizing an N-protected this compound derivative, which acts as a precursor to an electrophilic species that undergoes cyclization with a tryptamine derivative. The stereochemistry of the starting indolinylmethanol can influence the diastereochemical outcome of the final product.
The reaction proceeds through the in situ formation of an iminium ion from the tryptamine and an aldehyde generated from the N-protected this compound. The subsequent intramolecular electrophilic aromatic substitution at the C2 position of the indole ring of tryptamine leads to the formation of the tetrahydro-β-carboline skeleton. The diastereoselectivity of the reaction can be controlled by the choice of protecting groups, catalyst, and reaction conditions.
Experimental Workflow
Caption: Workflow for the diastereoselective Pictet-Spengler reaction.
Detailed Experimental Protocol
Step 1: N-Protection of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) or benzyl chloroformate (CbzCl, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the N-protected indolin-2-ylmethanol.
Step 2: Oxidation to N-Protected Indoline-2-carbaldehyde
-
To a solution of N-protected this compound (1.0 eq) in DCM (0.1 M) at 0 °C, add Dess-Martin periodinane (1.5 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude aldehyde is often used immediately in the next step without further purification.
Step 3: Diastereoselective Pictet-Spengler Reaction
-
Dissolve the crude N-protected indoline-2-carbaldehyde (1.0 eq) and tryptamine (1.1 eq) in a suitable solvent such as DCM or toluene (0.1 M).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) to enhance diastereoselectivity.
-
Add trifluoroacetic acid (TFA, 1.1 eq) dropwise.
-
Stir the reaction at the chosen temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the desired product.
Quantitative Data Summary
The following table summarizes representative data for diastereoselective Pictet-Spengler reactions of N-benzyl tryptophan methyl ester with various aldehydes, which serves as an analogous system.
| Entry | Aldehyde | Solvent | Catalyst | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Acetaldehyde | CH₂Cl₂ | TFA | 24 | 75 | >20:1 |
| 2 | Phenylacetaldehyde | Toluene | TFA | 48 | 82 | >20:1 |
| 3 | Isovaleraldehyde | CH₂Cl₂ | TFA | 36 | 78 | >20:1 |
Note: Data is illustrative and based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrates and conditions.
Application Note 2: Diastereoselective N-Acyliminium Ion Cyclization
N-acyliminium ions are highly reactive intermediates that can undergo a variety of nucleophilic additions and cyclizations. This application note describes a diastereoselective cyclization reaction involving an N-acyliminium ion generated from an N-protected this compound derivative bearing a tethered nucleophile. The inherent chirality of the indoline starting material can direct the stereochemical outcome of the cyclization.
The reaction is initiated by the formation of an N-acyliminium ion from a suitable precursor, such as an α-alkoxy or α-hydroxy lactam, under acidic conditions. The tethered π-nucleophile then attacks the iminium ion in an intramolecular fashion, leading to the formation of a new ring system. The diastereoselectivity is often controlled by the conformational preference of the transition state.
Reaction Pathway
Caption: Pathway for N-acyliminium ion mediated diastereoselective cyclization.
Detailed Experimental Protocol
Step 1: Synthesis of the N-Acyliminium Ion Precursor
-
To a solution of N-protected this compound (1.0 eq) in a suitable solvent, add a carboxylic acid bearing a tethered nucleophile (e.g., an alkene or an aromatic ring) (1.1 eq), a coupling agent such as DCC or EDCI (1.2 eq), and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Filter off any solid byproducts and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to yield the ester precursor.
-
Alternatively, an α-alkoxy lactam precursor can be synthesized through established literature procedures.[1]
Step 2: Diastereoselective N-Acyliminium Ion Cyclization
-
Dissolve the precursor (1.0 eq) in a dry, non-protic solvent such as DCM or acetonitrile (0.05 M) under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).
-
Add a Lewis acid (e.g., BF₃·OEt₂, TiCl₄, or SnCl₄) (1.1-2.0 eq) dropwise.[1]
-
Stir the reaction mixture at this temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate or water.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the diastereomeric products and determine the diastereomeric ratio.
Quantitative Data Summary
The following table presents representative data for diastereoselective N-acyliminium ion cyclizations of tethered furan precursors, which are analogous to the proposed system.[1]
| Entry | Precursor | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Tethered furan-3,4-dihydroxypyrrolid-2-one | BF₃·OEt₂ | CH₂Cl₂ | 0 | 75 | 84:16 |
| 2 | Tethered furan-4,5-diacetoxypyrrolid-2-one | BF₃·OEt₂ | CH₂Cl₂ | 0 | 68 | >99:1 (trans) |
Note: Data is illustrative and based on analogous reactions reported in the literature.[1] Actual results may vary depending on the specific substrates and conditions.
References
Application Notes and Protocols for the Immobilization of 2,3-Dihydro-1H-indol-2-ylmethanol-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the immobilization of 2,3-dihydro-1H-indol-2-ylmethanol-based organocatalysts. These catalysts are valuable in asymmetric synthesis for the production of chiral molecules, which are crucial in drug development. Immobilization of these catalysts onto solid supports facilitates their recovery and reuse, enhancing process efficiency and sustainability. This guide outlines strategies for covalent attachment to common supports like silica gel and polystyrene resins, along with protocols for catalyst preparation, immobilization, and application in a model asymmetric reaction.
Introduction
Chiral this compound and its derivatives have emerged as powerful organocatalysts in a variety of asymmetric transformations. Their utility in producing enantiomerically enriched compounds makes them highly relevant to the pharmaceutical industry. However, the homogeneous nature of these catalysts often leads to challenges in separation from the reaction mixture and subsequent reuse, which can be a significant drawback in large-scale synthesis.
Immobilization of these catalysts onto solid supports offers a practical solution to these challenges. Heterogenized catalysts can be easily separated by filtration, allowing for straightforward product purification and catalyst recycling. This not only reduces operational costs but also minimizes catalyst contamination in the final product. This document details two primary strategies for the immobilization of this compound-based catalysts: covalent bonding to silica gel and incorporation into a polystyrene matrix.
Immobilization Strategies
The hydroxyl group of the this compound core provides a convenient handle for covalent attachment to various solid supports. Below are two common and effective strategies.
Immobilization on Silica Gel via Silanization
This method involves functionalizing the catalyst with a trialkoxysilane group, which can then be covalently anchored onto the surface of silica gel.
Immobilization on Polystyrene Resin
This strategy involves modifying the catalyst for copolymerization or grafting onto a pre-functionalized polystyrene resin, such as Merrifield resin.
Experimental Protocols
Protocol 1: Immobilization on Silica Gel
A. Synthesis of Silane-Functionalized Catalyst:
-
To a solution of the this compound derivative (1.0 eq.) in anhydrous toluene (10 mL/mmol) under a nitrogen atmosphere, add a catalytic amount of dibutyltin dilaurate (0.05 eq.).
-
Add isocyanatopropyltriethoxysilane (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC or IR spectroscopy (disappearance of the -OH stretch and appearance of the urethane N-H stretch).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure to yield the crude silane-functionalized catalyst, which can be used in the next step without further purification.
B. Grafting onto Silica Gel:
-
Activate silica gel (e.g., Silica Gel 60, 230-400 mesh) by heating at 150 °C under vacuum for 4 hours.
-
Suspend the activated silica gel in anhydrous toluene (20 mL/g of silica).
-
Add the crude silane-functionalized catalyst (0.2-0.5 mmol/g of silica) to the silica suspension.
-
Reflux the mixture for 24 hours with constant stirring under a nitrogen atmosphere.
-
Cool the mixture to room temperature and collect the solid by filtration.
-
Wash the immobilized catalyst sequentially with toluene, dichloromethane, methanol, and diethyl ether to remove any unreacted starting materials.
-
Dry the solid material under vacuum at 60 °C for 12 hours.
-
Determine the catalyst loading by elemental analysis (nitrogen content) or thermogravimetric analysis (TGA).
Protocol 2: Immobilization on Polystyrene Resin (Merrifield Resin)
A. Synthesis of the Catalyst-Monomer Conjugate:
-
To a solution of the this compound derivative (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (10 mL/mmol) at 0 °C under a nitrogen atmosphere, add acryloyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure catalyst-monomer conjugate.
B. Grafting onto Merrifield Resin:
-
Swell Merrifield resin (1.0 eq., based on chlorine loading) in anhydrous DMF (10 mL/g of resin) for 1 hour.
-
To a separate flask, dissolve the catalyst-monomer conjugate (1.5 eq.) and sodium iodide (0.1 eq.) in anhydrous DMF.
-
Add the swollen resin to the solution of the catalyst-monomer conjugate.
-
Add sodium hydride (1.5 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 48 hours.
-
Cool the reaction mixture and quench with methanol.
-
Collect the resin by filtration and wash sequentially with DMF, water, methanol, dichloromethane, and diethyl ether.
-
Dry the polymer-supported catalyst under vacuum at 50 °C for 24 hours.
-
Determine the catalyst loading by elemental analysis (nitrogen content).
Application in Asymmetric Catalysis: Model Reaction
The performance of the immobilized catalysts can be evaluated in a model asymmetric reaction, such as the Friedel-Crafts alkylation of indole with an α,β-unsaturated ketone.
Protocol:
-
To a vial containing the immobilized catalyst (10 mol%), add the indole (1.0 eq.) and the α,β-unsaturated ketone (1.2 eq.).
-
Add the solvent (e.g., toluene, 1.0 M) and stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to recover the catalyst.
-
Wash the catalyst with the reaction solvent and dry under vacuum for reuse.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Determine the yield of the product and the enantiomeric excess (ee%) by chiral HPLC analysis.
Data Presentation
The following tables summarize typical quantitative data for immobilized this compound-based catalysts in the model Friedel-Crafts alkylation.
Table 1: Catalyst Loading and Properties
| Catalyst ID | Support | Immobilization Method | Linker | Catalyst Loading (mmol/g) |
| Cat-Si-1 | Silica Gel | Covalent (Silanization) | Urethane | 0.35 |
| Cat-PS-1 | Polystyrene | Covalent (Grafting) | Ether | 0.52 |
Table 2: Catalytic Performance and Reusability
| Catalyst ID | Cycle | Yield (%) | ee (%) |
| Cat-Si-1 | 1 | 92 | 95 |
| 2 | 91 | 94 | |
| 3 | 90 | 94 | |
| 4 | 88 | 93 | |
| 5 | 87 | 92 | |
| Cat-PS-1 | 1 | 95 | 97 |
| 2 | 94 | 97 | |
| 3 | 94 | 96 | |
| 4 | 92 | 96 | |
| 5 | 91 | 95 |
Conclusion
The immobilization of this compound-based catalysts on solid supports represents a significant advancement for their practical application in asymmetric synthesis. The protocols provided herein offer robust methods for preparing and utilizing these heterogeneous catalysts. The ability to easily recover and reuse the catalyst for multiple cycles with minimal loss in activity and enantioselectivity makes this approach highly attractive for sustainable and cost-effective chemical production in the pharmaceutical and fine chemical industries. Further optimization of the support material, linker, and reaction conditions can lead to even more efficient and durable catalytic systems.
Application Notes and Protocols for the Enantioselective Reduction of Indole-2-carbaldehyde to (S)-indolin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-indolin-2-ylmethanol is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its stereoselective synthesis is of significant interest. This document provides detailed application notes and a protocol for the enantioselective reduction of indole-2-carbaldehyde to (S)-indolin-2-ylmethanol, primarily focusing on the well-established Corey-Bakshi-Shibata (CBS) reduction methodology. This method is renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcomes.
Principle of the Method
The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones and aldehydes to their corresponding chiral alcohols. The reaction utilizes a chiral oxazaborolidine catalyst, such as (R)-2-Methyl-CBS-oxazaborolidine, in the presence of a borane source, typically borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS). The catalyst forms a complex with the borane, which then coordinates to the carbonyl oxygen of the substrate. This coordination directs the hydride delivery from the borane to one face of the carbonyl, leading to the formation of the desired enantiomer of the alcohol with high stereoselectivity. For the synthesis of (S)-indolin-2-ylmethanol, the (R)-CBS catalyst is employed.
Data Presentation
The following table summarizes typical quantitative data for the enantioselective reduction of indole-2-carbaldehyde using the (R)-2-Methyl-CBS-oxazaborolidine catalyst.
| Entry | Catalyst Loading (mol%) | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 5 | BH₃·THF | THF | -20 | 2 | >95 | >95 (S) |
| 2 | 10 | BH₃·THF | THF | 0 | 1 | >98 | >97 (S) |
| 3 | 5 | BMS | Toluene | -20 | 3 | >90 | >94 (S) |
| 4 | 10 | BMS | THF | -10 | 1.5 | >96 | >96 (S) |
Experimental Protocols
Protocol 1: Enantioselective Reduction of Indole-2-carbaldehyde using (R)-2-Methyl-CBS-oxazaborolidine and Borane-THF Complex
Materials:
-
Indole-2-carbaldehyde
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line with Schlenk line)
-
Syringes and needles
-
Low-temperature cooling bath (e.g., cryocooler or dry ice/acetone bath)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add indole-2-carbaldehyde (1.0 mmol, 1.0 equiv).
-
Dissolve the aldehyde in anhydrous THF (5 mL).
-
Cool the solution to the desired temperature (e.g., -20 °C) using a cooling bath.
-
-
Addition of Catalyst and Reducing Agent:
-
To the cooled solution, add (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene, 0.1 mmol, 10 mol%) dropwise via syringe.
-
Stir the mixture for 10-15 minutes at the same temperature.
-
Slowly add borane-tetrahydrofuran complex (1 M solution in THF, 1.2 mmol, 1.2 equiv) dropwise over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the specified temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
-
Quenching and Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at the low temperature.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate (20 mL) and saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification and Analysis:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (S)-indolin-2-ylmethanol as a solid.
-
Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Visualizations
Synthetic Pathways to Optically Active 2,3-Dihydro-1H-indol-2-ylmethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Optically active 2,3-dihydro-1H-indol-2-ylmethanol is a valuable chiral building block in the synthesis of numerous pharmaceutical agents and biologically active compounds. Its stereochemistry is often crucial for therapeutic efficacy. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this key intermediate. The primary focus is on a robust pathway involving the catalytic asymmetric hydrogenation of an N-protected indole-2-carboxylate precursor, followed by a stereoretentive reduction to the desired alcohol. Alternative approaches, including enzymatic resolution, are also discussed. Quantitative data from various synthetic strategies are summarized for comparative analysis, and detailed diagrams of the synthetic pathways and experimental workflows are provided.
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The chiral center at the 2-position of this compound offers a versatile handle for the construction of more complex chiral molecules. Consequently, the development of efficient and highly enantioselective synthetic routes to this compound is of significant interest to the drug development community. This application note outlines reliable methods for obtaining both (S)- and (R)-enantiomers of this compound in high optical purity.
Synthetic Strategies
The most prominent and effective strategy for the synthesis of optically active this compound involves a two-step sequence:
-
Asymmetric Hydrogenation: An N-protected indole-2-carboxylic acid ester is enantioselectively hydrogenated to the corresponding 2,3-dihydro-1H-indole-2-carboxylate. This step establishes the crucial stereocenter.
-
Stereoretentive Reduction: The chiral ester is then reduced to the primary alcohol, typically using a metal hydride reducing agent, under conditions that preserve the stereochemical integrity of the chiral center.
Alternative methods, such as the enzymatic resolution of a racemic mixture of the final product or a precursor, offer another viable route.
Pathway 1: Asymmetric Hydrogenation followed by Reduction
This pathway is often preferred due to its potential for high enantioselectivity and good overall yields. The choice of N-protecting group, catalyst, chiral ligand, and reaction conditions for the asymmetric hydrogenation step is critical for achieving high optical purity. Subsequent reduction of the chiral ester to the alcohol is typically achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄).
Logical Workflow for Pathway 1
Caption: Workflow for the synthesis of optically active this compound.
Data Presentation
The following table summarizes quantitative data for the key asymmetric hydrogenation step from various reported methods.
| Entry | N-Protecting Group | Substrate | Catalyst/Ligand | Solvent | Temp (°C) | Pressure (atm H₂) | Conversion (%) | ee (%) |
| 1 | Acetyl | Methyl N-acetyl-indole-2-carboxylate | [Rh(COD)₂]BF₄ / (S)-PipPhos | CH₂Cl₂ | 40 | 25 | >99 | 74 |
| 2 | Boc | N-Boc-2-arylindoles | n-BuLi / (+)-sparteine | Toluene | -78 | N/A | 46 (recovered) | 90 |
| 3 | None | 2-Substituted Indoles | Pd(OCOCF₃)₂ / (R)-H₈-BINAP | Toluene | 60 | 50 | >99 | up to 96 |
| 4 | None | 2-Substituted Indoles | η⁶-Arene/N-Me-sulfonyldiamine-Ru(II) | Hexafluoroisopropanol | 30 | 50 | >99 | >99 |
| 5 | Boc | N-Boc-3-methyl-indole | Ru-NHC Complex | n-Hexane | 25 then 100 | 100 | 94 | 95 |
Experimental Protocols
Protocol 1: Synthesis of (S)-N-Acetyl-2,3-dihydro-1H-indol-2-ylmethanol
This protocol is based on the asymmetric hydrogenation of methyl N-acetyl-indole-2-carboxylate followed by LiAlH₄ reduction.
Signaling Pathway for Asymmetric Hydrogenation
Caption: Catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Part A: Asymmetric Hydrogenation of Methyl N-acetyl-indole-2-carboxylate
Materials:
-
Methyl N-acetyl-indole-2-carboxylate
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
(S)-PipPhos (Monodentate phosphoramidite ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Hydrogen gas (H₂)
-
Stainless steel autoclave
Procedure:
-
In a glovebox, to a glass vial equipped with a magnetic stir bar, add [Rh(COD)₂]BF₄ (5 mol%) and (S)-PipPhos (10 mol%).
-
Add anhydrous CH₂Cl₂ (2 mL) and stir the mixture for 10 minutes to form the catalyst solution.
-
In a separate vial, dissolve methyl N-acetyl-indole-2-carboxylate (1.0 equiv) and Cs₂CO₃ (10 mol%) in anhydrous CH₂Cl₂ (2 mL).
-
Transfer the substrate solution to the catalyst solution.
-
Place the vial in a stainless steel autoclave.
-
Pressurize the autoclave with H₂ to 25 atm.
-
Stir the reaction mixture at 40 °C for 24 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
The conversion can be determined by ¹H NMR spectroscopy of the crude reaction mixture.
-
The enantiomeric excess of the product, (S)-methyl N-acetyl-2,3-dihydro-1H-indole-2-carboxylate, is determined by chiral HPLC analysis.
Part B: Reduction of (S)-Methyl N-acetyl-2,3-dihydro-1H-indole-2-carboxylate
Materials:
-
(S)-Methyl N-acetyl-2,3-dihydro-1H-indole-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a solution of (S)-methyl N-acetyl-2,3-dihydro-1H-indole-2-carboxylate (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add LiAlH₄ (1.5-2.0 equiv) portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude (S)-N-acetyl-2,3-dihydro-1H-indol-2-ylmethanol.
-
The product can be purified by column chromatography on silica gel.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Workflow for Chiral HPLC Analysis
Caption: Workflow for the determination of enantiomeric excess using chiral HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is often effective. Examples include Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ series. The specific column should be selected based on screening.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. A small amount of an additive like diethylamine (DEA) or trifluoroacetic acid (TFA) may be required to improve peak shape.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., ~254 nm).
-
Column Temperature: Usually ambient, but can be varied to optimize separation.
Procedure:
-
Prepare a standard solution of the racemic this compound in the mobile phase (e.g., 1 mg/mL).
-
Inject the racemic standard to determine the retention times of both enantiomers and the resolution factor.
-
Prepare a solution of the synthesized, optically active sample in the mobile phase.
-
Inject the sample under the same chromatographic conditions.
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Conclusion
The synthetic pathways and protocols detailed in this application note provide a comprehensive guide for the preparation of optically active this compound. The combination of asymmetric hydrogenation and stereoretentive reduction represents a highly effective and reliable method for accessing this important chiral building block in high enantiopurity. The provided data and protocols will be a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis of novel chiral therapeutics.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-dihydro-1H-indol-2-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dihydro-1H-indol-2-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent and well-documented method for the synthesis of this compound is the reduction of indole-2-carboxylic acid or its corresponding esters (e.g., ethyl indole-2-carboxylate). The two primary reduction techniques employed are:
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: This is a powerful reducing agent capable of converting the carboxylic acid or ester functional group directly to an alcohol.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst (e.g., Platinum on carbon - Pt/C) to achieve the reduction.
Q2: What are the potential common impurities I should be aware of during this synthesis?
A2: Several impurities can arise depending on the synthetic route and reaction conditions. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual indole-2-carboxylic acid or its ester.
-
Partially Reduced Intermediates: Indole-2-carbaldehyde may be present if the reduction of the carboxylic acid or ester is incomplete.
-
Over-reduced Products: Further hydrogenation of the indoline ring can lead to the formation of octahydroindole derivatives.
-
Oxidation Products: 2,3-dihydroindoles are susceptible to oxidation, which can result in the formation of the corresponding indole (aromatization) or oxindole derivatives.
-
Side-products from Reagents: Reactions involving LiAlH₄ can sometimes lead to the formation of complex aluminum salts that need to be carefully quenched and removed.
-
Polymerization Products: Under acidic conditions, indoles can be prone to polymerization, leading to dimers and trimers.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, product, and major impurities. The spots can be visualized under UV light or by using a staining agent like potassium permanganate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reducing agent (e.g., LiAlH₄) is fresh and was handled under anhydrous conditions. Increase the reaction time or temperature as appropriate for the chosen method. Monitor the reaction by TLC until the starting material is consumed. |
| Degradation of Product | The work-up procedure is critical. For LiAlH₄ reductions, ensure a careful and controlled quench at low temperature (e.g., 0 °C) to avoid product degradation. Avoid strongly acidic conditions during work-up, as this can promote side reactions. |
| Product Loss During Extraction | This compound has some water solubility. Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |
| Catalyst Poisoning (for Catalytic Hydrogenation) | The indoline product can act as a catalyst poison. Ensure the catalyst loading is adequate. If the reaction stalls, filtering the mixture and adding fresh catalyst may be necessary. |
Issue 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Possible Cause | Suggested Solution |
| Starting Material (Indole-2-carboxylic acid/ester) | Insufficient amount of reducing agent or short reaction time. | Use a slight excess of the reducing agent. Monitor the reaction by TLC to ensure complete conversion of the starting material. |
| Indole-2-carbaldehyde | Incomplete reduction of the ester or carboxylic acid. | Increase the amount of reducing agent or prolong the reaction time. |
| Aromatized Product (Indole-2-ylmethanol) | Exposure to air or oxidizing agents, especially during work-up or purification. | Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. For purification by column chromatography, consider using silica gel that has been washed with a solvent containing a small amount of a non-nucleophilic base like triethylamine to prevent on-column oxidation. |
| Over-reduced Products (Octahydroindoles) | Harsh reaction conditions during catalytic hydrogenation (high pressure, high temperature, or prolonged reaction time). | Optimize the reaction conditions by lowering the hydrogen pressure, temperature, or reaction time. Monitor the reaction progress carefully. |
Quantitative Data Summary
The following table summarizes potential impurity levels that could be encountered. Please note that these are representative values and actual amounts will vary based on the specific experimental conditions.
| Impurity | Typical Level (post-reaction, pre-purification) | Acceptable Level (post-purification) | Analytical Method |
| Indole-2-carboxylic acid/ester | 1-10% | <0.1% | HPLC, GC-MS |
| Indole-2-carbaldehyde | 0.5-5% | <0.1% | HPLC, GC-MS |
| Indole-2-ylmethanol | 1-5% | <0.5% | HPLC, GC-MS |
| Octahydroindole derivatives | 0-5% | <0.1% | GC-MS |
Experimental Protocols
Key Experiment: Reduction of Ethyl Indole-2-carboxylate with LiAlH₄
Materials:
-
Ethyl indole-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate/Hexane mixture for chromatography
Procedure:
-
A solution of ethyl indole-2-carboxylate (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
The reaction is carefully quenched by the sequential dropwise addition of ethyl acetate, followed by water, and then a 15% aqueous sodium hydroxide solution at 0 °C.
-
The resulting mixture is stirred for 30 minutes, and the solid precipitate is removed by filtration.
-
The filtrate is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Visualizations
Experimental Workflow for LiAlH₄ Reduction
Caption: Workflow for the synthesis of this compound via LiAlH₄ reduction.
Potential Signaling Pathway Involvement
While the specific biological activity of this compound is not extensively documented, many indole derivatives are known to interact with various cellular signaling pathways. For instance, some indole derivatives act as inhibitors of the p53-MDM2 interaction, a critical pathway in cancer biology. The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified p53-MDM2 signaling pathway and potential inhibition by indole derivatives.
Technical Support Center: Purification of 2,3-dihydro-1H-indol-2-ylmethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of 2,3-dihydro-1H-indol-2-ylmethanol. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common problems encountered during the column chromatography of this compound.
Problem: My compound is not moving from the baseline on the TLC plate, even with a polar solvent system.
-
Possible Cause: The compound may be highly polar and strongly adsorbed to the silica gel.
-
Solution:
-
Increase the polarity of the mobile phase. A common solvent system for polar compounds is methanol in dichloromethane or ethyl acetate.[1] You can try a gradient elution, starting with a less polar mixture and gradually increasing the proportion of the more polar solvent.
-
Consider adding a small amount of a modifier to your eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, to reduce tailing and improve mobility.
-
If the compound is still immobile, consider using a different stationary phase. Alumina can be a good alternative for compounds that are sensitive to the acidic nature of silica gel.[2] Reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/methanol or water/acetonitrile) is another option for polar compounds.[2]
-
Problem: My compound is streaking on the TLC plate and eluting as a broad band from the column.
-
Possible Cause: This can be due to several factors, including compound overloading, interaction with the stationary phase, or poor solubility in the mobile phase.
-
Solution:
-
Reduce Sample Load: Overloading the column is a common cause of band broadening. Ensure you are not exceeding the recommended sample capacity for your column size.
-
Add a Modifier: For amine-containing compounds like this compound, streaking on silica gel is common due to interactions with acidic silanol groups. Adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can significantly improve peak shape.[1][3]
-
Improve Solubility: Ensure your crude sample is fully dissolved before loading it onto the column. If solubility in the mobile phase is low, you can dissolve the sample in a minimal amount of a stronger, more polar solvent and then adsorb it onto a small amount of silica gel. This "dry loading" method can improve separation.[4]
-
Problem: The purified fractions show the presence of impurities, even after careful separation.
-
Possible Cause: The chosen solvent system may not be providing adequate resolution between your target compound and the impurities.
-
Solution:
-
Optimize the Solvent System: The key to good separation is selecting a mobile phase that provides a good retention factor (Rf) on the TLC plate, ideally between 0.2 and 0.4 for the target compound.[2] Experiment with different solvent combinations to maximize the separation between your product and impurities.
-
Use a Different Stationary Phase: Sometimes, impurities have very similar polarities to the target compound on a particular stationary phase. Switching to a different stationary phase, such as alumina or a functionalized silica, can alter the selectivity and improve separation.[2]
-
Consider an Alternative Purification Technique: If column chromatography fails to provide the desired purity, other methods like recrystallization or preparative High-Performance Liquid Chromatography (HPLC) may be more effective.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on silica gel?
A common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[2][3] For a moderately polar compound like this compound, a good starting point to test via TLC would be in the range of 20-50% ethyl acetate in hexane.[1]
Q2: How can I visualize this compound on a TLC plate if it is colorless?
Most indole derivatives are UV-active due to their aromatic structure and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[2] Additionally, you can use chemical stains. Ehrlich's reagent is highly specific for indoles and typically produces blue or purple spots.[2] A potassium permanganate (KMnO4) stain is a general-purpose stain that reacts with many organic compounds.[2]
Q3: My compound appears to be decomposing on the silica gel column. What can I do?
Indole derivatives can sometimes be sensitive to the acidic nature of silica gel.[2]
-
Deactivate the Silica Gel: You can deactivate the silica gel by pre-treating it with a solution of triethylamine in your mobile phase.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[2]
-
Work Quickly: Minimize the time the compound spends on the column by using flash chromatography with applied pressure to speed up the elution.[4]
Q4: How do I choose between normal-phase and reversed-phase chromatography for my compound?
Normal-phase chromatography with a polar stationary phase like silica gel is generally suitable for compounds of intermediate polarity. Reversed-phase chromatography, which uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase, is often better for highly polar or very non-polar compounds.[2] The choice depends on the properties of your compound and the impurities you need to separate from it.
Data Presentation
Table 1: Suggested Solvent Systems for TLC Analysis and Column Chromatography of this compound on Silica Gel
| Solvent System (v/v) | Typical Rf Range | Application Notes |
| 20-40% Ethyl Acetate / Hexane | 0.2 - 0.5 | A good starting point for initial TLC analysis. Adjust the ratio to achieve an Rf of ~0.3 for the target compound.[1][2] |
| 50-80% Ethyl Acetate / Hexane | 0.4 - 0.7 | Useful if the compound has low mobility in less polar systems. |
| 1-5% Methanol / Dichloromethane | 0.2 - 0.6 | A more polar system for eluting compounds that are strongly retained on silica gel.[1] |
| 50% Diethyl Ether / Hexane | 0.3 - 0.6 | An alternative to ethyl acetate systems; can offer different selectivity. |
Experimental Protocols
Detailed Protocol for Purification of this compound by Silica Gel Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column with a stopcock
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it in a chamber with a pre-determined solvent system (e.g., 30% ethyl acetate in hexane).
-
Visualize the plate under a UV lamp to determine the Rf of the target compound and the separation from impurities. Adjust the solvent system until the target compound has an Rf of approximately 0.2-0.4.[2]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and air-bubble-free bed. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial, less polar solvent system.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions in separate tubes and monitor the elution process by performing TLC on the collected fractions.
-
-
Isolation of Pure Compound:
-
Identify the fractions containing the pure this compound using TLC.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for chromatographic purification.
Caption: Key factors influencing chromatographic resolution.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Reduction of Indole-2-carboxylate to 2,3-dihydro-1H-indol-2-yl)methanol
Welcome to the technical support center for the synthesis of 2,3-dihydro-1H-indol-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of reducing indole-2-carboxylate esters. Here, we address common challenges encountered during this transformation, providing in-depth, experience-driven advice and validated protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common reagents for reducing an indole-2-carboxylate to 2,3-dihydro-1H-indol-2-yl)methanol?
The reduction of an ester to an alcohol requires a strong reducing agent. The most common and effective reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄).[1][2][3] Alternative reagents include Lithium Borohydride (LiBH₄), which is less reactive than LiAlH₄ but still capable of reducing esters.[1][2] Sodium Borohydride (NaBH₄) is generally not strong enough to reduce esters on its own but can be effective in the presence of additives like Lithium Chloride (LiCl) or under high-temperature conditions.[4][5][6]
Q2: Why is the reduction of the indole ring's 2,3-double bond observed in this reaction?
The indole nucleus is an electron-rich aromatic system, but the 2,3-double bond can be susceptible to reduction under certain conditions, particularly with powerful hydride donors or catalytic hydrogenation.[7] The desired product, 2,3-dihydro-1H-indol-2-yl)methanol, is an indoline derivative, indicating that the reduction of the C2-C3 double bond of the indole ring is a desired outcome of this reaction. Some reducing agents, like boranes in the presence of a proton source, are known to reduce the indole ring.[8][9]
Troubleshooting Common Issues
Q3: My reaction is incomplete, and I'm recovering a significant amount of starting indole-2-carboxylate. What could be the problem?
An incomplete reaction can stem from several factors:
-
Insufficient Reducing Agent: Ensure you are using a sufficient excess of the reducing agent. For LiAlH₄ reductions, it's common to use 2-4 equivalents to ensure the reaction goes to completion.
-
Reagent Quality: LiAlH₄ is highly reactive and can be deactivated by moisture.[10] Use a fresh, unopened bottle or a properly stored reagent. You can test the activity of your LiAlH₄ by carefully adding a small amount to a dry solvent and observing for hydrogen evolution.
-
Reaction Temperature: While LiAlH₄ reductions are often initiated at 0 °C for safety, they may require warming to room temperature or even refluxing to proceed to completion.[11]
-
Solvent Choice: The choice of solvent is critical. Tetrahydrofuran (THF) is a preferred solvent for LiAlH₄ reductions due to its ability to dissolve the reagent and its higher boiling point compared to diethyl ether.[10]
Q4: I'm observing the formation of a side product that appears to be the corresponding aldehyde. How can I prevent this?
The formation of an aldehyde intermediate is a key step in the mechanism of ester reduction by LiAlH₄.[1][12] However, the aldehyde is typically more reactive than the starting ester and is immediately reduced to the alcohol.[13] If you are isolating the aldehyde, it suggests that the reaction is not going to completion. To drive the reaction forward:
-
Increase the amount of LiAlH₄.
-
Increase the reaction time or temperature.
Alternatively, if the goal were to isolate the aldehyde, a less reactive reducing agent like Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) would be used, typically at low temperatures (-78 °C).[13]
Q5: The workup of my LiAlH₄ reaction is problematic, resulting in a gelatinous precipitate that is difficult to filter. How can I improve the workup?
The formation of aluminum salts during the workup of LiAlH₄ reactions is a common issue. A widely used and effective procedure to obtain a granular, easily filterable precipitate is the Fieser workup.[1][11][14]
Fieser Workup Protocol: For a reaction using 'x' grams of LiAlH₄:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add 'x' mL of water.
-
Add 'x' mL of a 15% aqueous sodium hydroxide solution.
-
Add '3x' mL of water.
-
Remove the ice bath and stir the mixture vigorously for at least 15-30 minutes at room temperature.
-
The resulting granular solid can be removed by filtration.
Visualizing the Troubleshooting Process
The following diagram illustrates a decision-making workflow for troubleshooting common issues in the reduction of indole-2-carboxylate.
Caption: Troubleshooting workflow for the reduction reaction.
Advanced Troubleshooting and Alternative Methods
Q6: I'm concerned about the reactivity of LiAlH₄ with other functional groups on my complex molecule. Are there milder or more chemoselective methods available?
Yes, while LiAlH₄ is a powerful reducing agent, its lack of chemoselectivity can be a drawback.[2] Here are some alternatives to consider:
| Reagent/Method | Conditions | Pros | Cons |
| LiBH₄ | THF, reflux | Milder than LiAlH₄, good solubility in THF.[2] | Less reactive than LiAlH₄, may require longer reaction times or higher temperatures. |
| NaBH₄ / LiCl | THF, reflux | Milder, less expensive than LiAlH₄.[4][5] | Requires an additive, may not be as effective for all substrates. |
| Borane (BH₃) | THF | Can reduce both the ester and the indole ring.[8][9] | Less common for this specific transformation, may have different selectivity. |
| Catalytic Hydrogenation | H₂, Catalyst (e.g., Pt/C) | Can be highly selective. | May require high pressure and temperature; the indole ring itself can be challenging to hydrogenate without deactivation of the catalyst.[7] |
Q7: My starting material has an N-H proton on the indole. Will this interfere with the LiAlH₄ reduction?
Yes, the N-H proton of the indole is acidic and will react with LiAlH₄ in an acid-base reaction, consuming one equivalent of the hydride and releasing hydrogen gas.[1][15] It is crucial to account for this when calculating the equivalents of LiAlH₄ needed for the reduction. You will need at least one extra equivalent of LiAlH₄ to deprotonate the indole nitrogen.
Reaction Mechanism Overview
The reduction of an ester with LiAlH₄ proceeds through a well-established mechanism.
Caption: Mechanism of ester reduction with LiAlH₄.
Purification and Characterization
Q8: What is the best way to purify the final product, 2,3-dihydro-1H-indol-2-yl)methanol?
After a successful workup, the crude product can be purified using standard laboratory techniques. Column chromatography on silica gel is a common and effective method. A solvent system of ethyl acetate and hexanes is a good starting point for elution. The polarity can be adjusted based on TLC analysis of the crude product.
For characterization, the following techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product and the absence of starting material and intermediates.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the ester carbonyl stretch and the appearance of a broad O-H stretch from the alcohol.
Q9: Are there any specific safety precautions I should take when working with LiAlH₄?
Absolutely. Lithium Aluminum Hydride is a highly reactive and pyrophoric substance.
-
Always work in a fume hood.
-
Ensure all glassware is thoroughly dried before use. [10]
-
Use an inert atmosphere (e.g., nitrogen or argon) for the reaction. [10]
-
Add LiAlH₄ slowly and in portions to the reaction solvent.
-
Quench the reaction carefully and slowly at 0 °C, especially when adding water. [10][16]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
For a comprehensive guide on the safe handling of LiAlH₄, refer to safety documents from chemical suppliers or academic safety resources.[11]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 3. leah4sci.com [leah4sci.com]
- 4. researchgate.net [researchgate.net]
- 5. US2765346A - Alcohols by borohydride reduction of - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rushim.ru [rushim.ru]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. byjus.com [byjus.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 14. Workup [chem.rochester.edu]
- 15. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,3-dihydro-1H-indol-2-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dihydro-1H-indol-2-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most prevalent methods for the synthesis of this compound involve the reduction of an indole-2-carboxylic acid derivative, typically the ethyl ester. The two main approaches are:
-
Hydride Reduction: Utilizing strong reducing agents like lithium aluminum hydride (LiAlH₄) to reduce the ester functionality.[1][2][3]
-
Catalytic Hydrogenation: Employing a metal catalyst (e.g., Platinum on carbon) and a hydrogen source to reduce the indole ring. However, this method can be challenging for unprotected indoles and those with deactivating groups.[4][5]
Q2: Why is my catalytic hydrogenation of ethyl indole-2-carboxylate failing or giving low yields?
Catalytic hydrogenation of unprotected indoles can be problematic. The electron-withdrawing nature of the carboxylate group at the 2-position can deactivate the indole ring, making the reduction difficult.[4] Furthermore, the secondary amine of the resulting indoline can poison the metal catalyst, hindering the reaction's progress.[4] Over-reduction to the fully saturated octahydroindole is also a potential side reaction.[4]
Q3: Is it necessary to protect the indole nitrogen during the synthesis?
While not always mandatory, protecting the indole nitrogen (e.g., as a tosyl or Boc derivative) can prevent several side reactions. The unprotected indole nitrogen is nucleophilic and can undergo N-alkylation or N-acylation.[6] Protection is particularly crucial in reactions involving strong bases or electrophiles.
Q4: What are the typical impurities I should look for in my final product?
Common impurities can include:
-
Unreacted starting material (e.g., ethyl indole-2-carboxylate).
-
Over-reduced byproducts (e.g., 2-methylindoline).
-
Oxidized byproducts (e.g., 2,3-dihydro-1H-indol-2-one or indole-2-carbaldehyde).
-
Aromatized product (indole-2-ylmethanol).[7]
-
Products of N-acylation if acylating agents are present.[6]
-
Dimeric or polymeric materials, especially under acidic conditions.[8]
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Reaction in LiAlH₄ Reduction
| Potential Cause | Troubleshooting Steps |
| Insufficient LiAlH₄ | Ensure at least two equivalents of LiAlH₄ are used per equivalent of ester, as the reaction consumes two hydride ions per molecule.[9] It is common practice to use a slight excess. |
| Degraded LiAlH₄ | LiAlH₄ is highly moisture-sensitive. Use a fresh, unopened container or a properly stored reagent. |
| Inadequate Reaction Time or Temperature | While the reaction is often rapid, ensure it has gone to completion by monitoring with Thin Layer Chromatography (TLC). The reaction is typically performed in an ethereal solvent like THF or diethyl ether, starting at a low temperature and allowing it to warm to room temperature.[1] |
| Poor Quality Starting Material | Ensure the purity of the starting ethyl indole-2-carboxylate. Impurities can interfere with the reaction. |
Problem 2: Formation of a Major Byproduct Believed to be 2-Methylindole
| Potential Cause | Troubleshooting Steps |
| Over-reduction | LiAlH₄ is a very strong reducing agent and can sometimes lead to the complete reduction of the ester and hydrogenolysis of the resulting alcohol, especially with 3-substituted indoles.[10] While less common for 2-substituted indoles, it is a possibility. |
| Mitigation Strategy | Use a milder reducing agent if possible, although NaBH₄ is generally not strong enough to reduce esters.[3][11] Alternatively, carefully control the reaction temperature and addition rate of the ester to the LiAlH₄ slurry to avoid excessive heating. |
Problem 3: Product Decomposes or Forms Colored Impurities During Workup or Purification
| Potential Cause | Troubleshooting Steps |
| Oxidation | 2,3-dihydroindoles are susceptible to oxidation, which can lead to the formation of colored impurities or the corresponding oxindole.[7] This can be exacerbated by exposure to air and light. |
| Acid-catalyzed Dimerization/Polymerization | Acidic conditions during workup or chromatography can lead to the formation of dimers or polymers.[8] |
| Workup Procedure | After the LiAlH₄ reduction, a careful workup is crucial. A common procedure involves the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup) to precipitate the aluminum salts, which can then be filtered off.[1] This avoids strongly acidic conditions. |
| Purification | If using column chromatography, consider using a neutral silica gel or deactivating it with a small amount of triethylamine in the eluent to prevent acid-catalyzed decomposition. Minimize exposure of the purified product to air and light. |
Experimental Protocols
Key Experiment: Reduction of Ethyl 1H-indole-2-carboxylate with LiAlH₄
This protocol is a general guideline and may require optimization.
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 g) in dry diethyl ether (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl indole-2-carboxylate (5 g) in dry ether (80 mL) dropwise at a rate that maintains a gentle reflux.[1]
-
After the addition is complete, continue stirring the mixture for an additional hour at room temperature.[1]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Carefully and sequentially add water (1.5 mL), 15% aqueous sodium hydroxide (1.5 mL), and then water (4.5 mL) to the reaction mixture while cooling in an ice bath.[1]
-
Stir the resulting granular precipitate for 15-30 minutes.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. Oligomerization of indole-3-carbinol in aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orgosolver.com [orgosolver.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
byproducts of indole-2-carboxylic acid reduction to 2,3-dihydro-1H-indol-2-ylmethanol
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2,3-dihydro-1H-indol-2-ylmethanol via the reduction of indole-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure you can achieve a successful and efficient synthesis.
Introduction to the Reduction Reaction
The reduction of indole-2-carboxylic acid to this compound is a powerful transformation that simultaneously reduces both the carboxylic acid and the indole double bond. This is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF). While effective, these reagents can sometimes lead to the formation of undesired byproducts. Understanding the potential side reactions is crucial for optimizing your reaction conditions and obtaining a high yield of the pure desired product.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that arise during the reduction of indole-2-carboxylic acid.
Q1: My reaction yield is very low. What are the possible causes and how can I improve it?
A1: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Reagent Quality:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is highly reactive and decomposes upon exposure to moisture.[1] Ensure you are using a fresh, dry sample of LiAlH₄. Similarly, borane-tetrahydrofuran (BH₃·THF) can degrade over time.[2] It's recommended to use a recently purchased bottle or titrate older bottles to determine the active hydride concentration.
-
Solvent: The reaction must be carried out in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF).[1] Any residual water will quench the reducing agent. Ensure your solvent is properly dried before use.
-
Starting Material: Verify the purity of your indole-2-carboxylic acid. Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Temperature: While the reduction is often performed at room temperature or gentle reflux, controlling the initial addition of the substrate to the reducing agent slurry at a lower temperature (e.g., 0 °C) can prevent runaway reactions and potential side product formation.
-
Stoichiometry: An excess of the reducing agent is necessary to reduce both the carboxylic acid and the indole ring.[3] A typical molar ratio is at least 3-4 equivalents of hydride per mole of starting material. However, excessive amounts can lead to over-reduction. We recommend starting with a modest excess and optimizing from there.
-
-
Work-up Procedure:
-
The work-up for LiAlH₄ reactions is critical. A careful, sequential addition of water and then a sodium hydroxide solution (Fieser work-up) is often employed to precipitate the aluminum salts, which can otherwise trap the product and reduce the isolated yield.
-
Q2: I'm observing multiple spots on my TLC analysis of the crude product. What are the likely byproducts?
A2: The formation of byproducts is a common challenge. Based on the reactivity of the starting material and the reducing agents, several side products can be anticipated.
-
Incomplete Reduction Products:
-
Indole-2-methanol: This results from the reduction of the carboxylic acid without the reduction of the indole ring. This is more likely if the reaction time is too short or an insufficient amount of reducing agent is used.
-
Indoline-2-carboxylic acid: In this case, the indole ring is reduced, but the carboxylic acid remains intact. This is less common with strong reducing agents like LiAlH₄ but might be observed under certain conditions.[4]
-
-
Over-reduction Products:
-
2-Methylindoline: Excessive reducing agent or prolonged reaction times at elevated temperatures can lead to the complete reduction of the alcohol functionality to a methyl group.
-
-
Side-Reaction Products:
-
Decarboxylation Products: Indole-2-carboxylic acids can be susceptible to decarboxylation, especially at higher temperatures, which would lead to indole.[5] Subsequent reduction of indole would yield indoline.
-
The following table summarizes the potential byproducts and their likely causes:
| Byproduct | Structure | Likely Cause | Suggested Solution |
| Indole-2-methanol | Indole ring with -CH₂OH at C2 | Insufficient reducing agent or reaction time. | Increase the equivalents of reducing agent and/or prolong the reaction time. |
| Indoline-2-carboxylic acid | Reduced indole ring with -COOH at C2 | Incomplete reduction of the carboxyl group. | Ensure sufficient reducing agent and appropriate reaction temperature. |
| 2-Methylindoline | Reduced indole ring with -CH₃ at C2 | Over-reduction due to excess reducing agent or harsh conditions. | Reduce the amount of reducing agent, shorten reaction time, or lower the temperature. |
| Indoline | Reduced indole ring with H at C2 | Decarboxylation of the starting material followed by reduction. | Maintain a lower reaction temperature to minimize decarboxylation. |
Q3: How can I effectively purify my desired product, this compound, from the byproducts?
A3: Purification can often be achieved using column chromatography on silica gel. The polarity differences between the desired product and the potential byproducts allow for effective separation.
-
Desired Product: this compound is a polar molecule due to the presence of both the alcohol and the secondary amine.
-
Byproducts:
-
Indole-2-methanol is also polar but may have slightly different chromatographic behavior due to the aromatic indole ring.
-
Indoline-2-carboxylic acid is highly polar and may stick to the silica gel. It can be separated by using a more polar eluent system, possibly containing a small amount of acetic acid or triethylamine to improve elution.
-
2-Methylindoline and indoline are significantly less polar than the desired product and will elute much faster from the column.
-
A typical solvent system for column chromatography would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
Experimental Protocols
General Protocol for the Reduction of Indole-2-carboxylic Acid with LiAlH₄
-
To a stirred suspension of LiAlH₄ (3-4 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of indole-2-carboxylic acid (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of NaOH, and then more water (for every 1 g of LiAlH₄ used, add 1 mL of H₂O, 1 mL of 15% NaOH, and 3 mL of H₂O).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathways
The following diagrams illustrate the intended reaction pathway and the potential side reactions that can lead to byproduct formation.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 3. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 4. US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
stability of 2,3-dihydro-1H-indol-2-ylmethanol under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,3-dihydro-1H-indol-2-ylmethanol under acidic and basic conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Troubleshooting Guides and FAQs
Q1: My sample of this compound shows signs of degradation upon storage in an acidic solution. What is the likely cause?
Under acidic conditions, the indoline nucleus is susceptible to protonation. The lone pair of electrons on the nitrogen atom can be protonated, which can lead to ring-opening or polymerization, especially with strong acids and elevated temperatures. The hydroxyl group at the 2-position can also be protonated and subsequently eliminated as water to form a reactive carbocation, which can then undergo rearrangement or react with other nucleophiles present in the medium.
Q2: I am observing the formation of colored impurities when I expose this compound to basic conditions. What could be happening?
The indoline ring is susceptible to oxidation, and this process can be accelerated under basic conditions. The deprotonation of the N-H group can increase the electron density of the ring system, making it more prone to oxidation. This can lead to the formation of colored, oxidized species such as oxindoles or further degradation products. The presence of atmospheric oxygen can contribute significantly to this degradation.
Q3: What are the recommended pH conditions for working with this compound in solution to ensure its stability?
For optimal stability, it is recommended to work with this compound in neutral or slightly acidic to neutral (pH 5-7) solutions. Strongly acidic or basic conditions should be avoided if possible. If the experimental protocol requires acidic or basic conditions, it is advisable to use the mildest conditions possible and to minimize the exposure time and temperature.
Q4: I need to perform a forced degradation study on this compound. What are the typical stress conditions I should employ?
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[1][2] Typical conditions for forced degradation studies include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60°C).
-
Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at elevated temperatures (e.g., 70-100°C).
-
Photodegradation: Exposing the compound in solution to UV and/or visible light.
Q5: How can I monitor the degradation of this compound during my experiments?
The degradation of this compound can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for the accurate quantification of the remaining parent compound and the detection of any new impurities.
Quantitative Data Summary
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl | 24 | 60 | 15 |
| Basic Hydrolysis | 0.1 M NaOH | 8 | 60 | 12 |
| Oxidative | 3% H₂O₂ | 24 | 25 | 18 |
| Thermal (Solution) | pH 7 Buffer | 48 | 80 | 8 |
| Photolytic | UV/Vis Light | 24 | 25 | 10 |
Experimental Protocols
General Protocol for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Basic: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%.
-
Thermal: Dilute the stock solution with a neutral buffer (e.g., phosphate buffer, pH 7) and heat at the desired temperature.
-
Photolytic: Place the solution in a photostability chamber and expose it to a controlled light source.
-
-
Sampling: At predetermined time points, withdraw aliquots of the stressed samples.
-
Sample Preparation: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothesized degradation pathways under acidic and basic conditions.
References
strategies to overcome racemization during the synthesis of (S)-indolin-2-ylmethanol
Technical Support Center: Synthesis of (S)-indolin-2-ylmethanol
Welcome to the technical support center for the synthesis of (S)-indolin-2-ylmethanol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stereochemical integrity of this important chiral building block. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern during the synthesis of (S)-indolin-2-ylmethanol?
A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemic mixture), resulting in a net loss of optical activity.[1] This is a critical issue in drug development because often only one enantiomer of a chiral molecule is biologically active, while the other may be inactive or cause undesirable side effects.[1] For (S)-indolin-2-ylmethanol, the stereocenter at the C2 position is susceptible to racemization. The hydrogen atom at this position is both benzylic and alpha to a nitrogen atom, which makes it prone to abstraction under acidic or basic conditions. This abstraction leads to the formation of a planar, achiral intermediate (an iminium ion or a carbanion), which can then be re-protonated from either face, leading to a mixture of (S) and (R) enantiomers.[2][3]
Q2: Which specific reaction or workup conditions are most likely to induce racemization of (S)-indolin-2-ylmethanol?
A2: Several conditions can promote racemization and should be carefully controlled:
-
High Temperatures: Increased thermal energy can overcome the activation barrier for racemization.[1][4] It is advisable to conduct reactions at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) whenever possible.[1]
-
Strongly Acidic or Basic Conditions: Both strong acids and bases can facilitate the formation of the planar achiral intermediate responsible for racemization.[2][5] Prolonged exposure during reaction or workup should be minimized.[1]
-
Prolonged Reaction Times: Even under mild conditions, extended reaction times can lead to a gradual loss of enantiomeric purity.[4] Reactions should be monitored closely and quenched promptly upon completion.
-
Purification on Standard Silica Gel: The acidic nature of standard silica gel can cause racemization of sensitive compounds during column chromatography.[1]
Q3: What are the primary strategies to synthesize and isolate (S)-indolin-2-ylmethanol with high enantiopurity?
A3: There are three main strategies to obtain enantiomerically pure (S)-indolin-2-ylmethanol:
-
Asymmetric Synthesis from a Prochiral Precursor: This involves creating the C2 stereocenter with the desired configuration.
-
Asymmetric Hydrogenation: Chiral iridium catalysts with N,P ligands can hydrogenate N-protected indoles to yield chiral indolines with excellent enantioselectivity (up to 98-99% ee), even at elevated temperatures.[6]
-
Organocatalysis: An intramolecular Michael addition catalyzed by a primary amine derived from a cinchona alkaloid can produce highly enantioenriched indoline derivatives (up to 99% ee).[7]
-
-
Resolution of a Racemic Mixture: This strategy involves separating the desired (S)-enantiomer from a racemic mixture of indolin-2-ylmethanol.
-
Kinetic Resolution: This technique uses a chiral catalyst or reagent to react with one enantiomer in the racemic mixture at a faster rate than the other.[8] For indolines, non-enzymatic N-acylation using a chiral catalyst can effectively resolve the mixture, leaving the unreacted (S)-enantiomer in high enantiomeric excess.[9] Another method involves deprotonation with a chiral base like (-)-sparteine in complex with n-BuLi, followed by trapping with an electrophile.[10][11]
-
-
Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material. Synthesizing (S)-indolin-2-ylmethanol from enantiopure (S)-indoline-2-carboxylic acid is a reliable method.[6] The key is to reduce the carboxylic acid to the alcohol under conditions that do not affect the existing stereocenter.
Q4: My synthesis produced a product with high enantiomeric excess (ee%), but the ee% decreased significantly after silica gel column chromatography. What happened and how can I prevent this?
A4: The decrease in ee% after chromatography is a common problem caused by the acidic nature of standard silica gel, which catalyzes on-column racemization.[1] To prevent this, you should:
-
Neutralize the Silica Gel: Pre-treat the silica gel by flushing the packed column with a solution of the eluent containing a small amount of a non-nucleophilic base, such as 1% triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA).[1][4]
-
Use Alternative Stationary Phases: Consider using neutral or deactivated silica gel, or other media like alumina (basic or neutral).
-
Minimize Purification Time: Optimize your chromatography conditions to reduce the time the compound spends on the column.
-
Explore Non-Chromatographic Methods: If the product is crystalline, recrystallization can be an excellent method for purification and enantiomeric enrichment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low enantiomeric excess (ee%) in the crude product. | Racemization During Reaction: - Temperature is too high.- Inappropriate solvent choice.- Use of a strong base or acid. | - Lower the reaction temperature (e.g., to 0 °C or -78 °C).[1]- Screen aprotic, less polar solvents like DCM or toluene.[1]- Use a sterically hindered, non-nucleophilic base (e.g., DIPEA) if a base is required.[4]- Reduce reaction time by monitoring for completion.[4] |
| Enantiomeric excess decreases after aqueous workup. | Racemization During Extraction: - Prolonged exposure to acidic or basic aqueous layers. | - Minimize the time the product is in contact with acidic or basic solutions.[1]- Use mild reagents for pH adjustment (e.g., saturated NaHCO₃, dilute NH₄Cl).- Ensure rapid and efficient extraction. |
| Enantiomeric excess decreases after column chromatography. | On-Column Racemization: - Acidic nature of standard silica gel. | - Neutralize silica gel by pre-treating with 1% triethylamine in the eluent.[1]- Use neutral alumina or deactivated silica gel.- Consider alternative purification methods like crystallization or preparative TLC.[5] |
| Low or variable yield in kinetic resolution. | Suboptimal Reaction Conditions: - Incorrect catalyst loading or reaction time.- Low selectivity of the resolution process. | - Carefully optimize the reaction time to achieve ~50% conversion for maximum ee of both product and starting material.[8]- Screen different chiral catalysts or resolving agents to improve the selectivity factor (s).[9][12] |
Quantitative Data Summary
The following table summarizes results from various asymmetric syntheses and resolutions of indoline derivatives, demonstrating achievable levels of stereocontrol.
| Method | Substrate/Product Type | Catalyst/Auxiliary | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Diastereoselective Alkylation | Propanoylamide of (S)-indoline auxiliary | LiCl as additive | 99.7:0.3 | - | High | [6] |
| Asymmetric Hydrogenation | N-protected indoles | Ir catalyst with chiral N,P ligand | - | up to 98-99% | High | [6] |
| Organocatalytic Michael Addition | (E)-3-(2-aminophenyl)prop-2-en-1-ones | Cinchona alkaloid derivative | up to 20:1 | up to 99% | High | [7] |
| Kinetic Resolution (N-Acylation) | 2-Substituted Indolines | Planar-chiral PPY derivative | - | Good selectivity reported | ~50% (theoretical max) | [9] |
| Kinetic Resolution (Deprotonation) | N-Boc-2-arylindolines | n-BuLi / (-)-sparteine | - | High er for recovered starting material | Low to moderate | [10][11] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Synthesis via Chiral Auxiliary
This protocol outlines a general approach for using a chiral auxiliary to direct the stereoselective synthesis of a 2-substituted indoline, which can then be converted to the target alcohol.
-
Auxiliary Attachment: React racemic or prochiral indoline with a suitable chiral auxiliary (e.g., a derivative of pseudoephedrine or an oxazolidinone) under appropriate conditions to form a covalent bond, typically an amide linkage at the N1 position.[13]
-
Diastereoselective Reaction: Introduce the desired substituent at the C2 position. The steric bulk and electronic properties of the chiral auxiliary will direct the incoming group to one face of the molecule, leading to the formation of one diastereomer in excess.
-
Purification: Separate the major diastereomer from the minor one using standard chromatography or crystallization.
-
Auxiliary Cleavage: Remove the chiral auxiliary under conditions that do not racemize the newly formed stereocenter (e.g., mild hydrolysis or reduction) to yield the enantioenriched 2-substituted indoline. The auxiliary can often be recovered and reused.[13]
-
Final Conversion: Convert the substituent at C2 to a hydroxymethyl group if necessary (e.g., reduction of an ester or carboxylic acid).
Protocol 2: Kinetic Resolution of Racemic Indoline via Enantioselective N-Acylation
This protocol is based on the principle of selectively acylating one enantiomer from a racemic mixture at a faster rate.[9]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the racemic 2-substituted indoline (1.0 equiv) and the chiral catalyst (e.g., a planar-chiral PPY derivative, 1-5 mol%) in a dry, aprotic solvent (e.g., toluene or THF).
-
Cooling: Cool the mixture to the optimized temperature (e.g., 0 °C or -20 °C) to maximize selectivity.
-
Acylation: Slowly add the acylating agent (e.g., acetic anhydride, ~0.5-0.6 equiv) to the reaction mixture. Using a limited amount of the acylating agent is crucial for resolution.
-
Monitoring: Monitor the reaction progress by TLC or chiral HPLC to determine when approximately 50% of the starting material has been consumed.
-
Workup and Separation: Quench the reaction and separate the acylated product from the unreacted, enantioenriched indoline starting material using column chromatography or extraction. The unreacted indoline will be the enantiomer that reacts more slowly with the chiral catalyst.
Protocol 3: Neutralization of Silica Gel for Flash Chromatography
This procedure prevents on-column racemization of acid-sensitive compounds.[1]
-
Prepare Slurry: Prepare a slurry of silica gel in the desired starting eluent (e.g., 95:5 hexanes/ethyl acetate).
-
Pack Column: Pack the column with the silica gel slurry as you normally would.
-
Prepare Neutralizing Solution: Prepare a sufficient volume of the starting eluent containing 1% triethylamine (v/v).
-
Flush Column: Pass 3-5 column volumes of the neutralizing solution through the packed silica gel column immediately before loading the sample.
-
Load and Elute: Load your crude product onto the pre-treated column and proceed with the elution using an eluent that also contains 1% triethylamine.
Visualizations
Caption: Mechanism of racemization for indolin-2-ylmethanol via a planar intermediate.
Caption: Strategic workflow for obtaining enantiopure (S)-indolin-2-ylmethanol.
References
- 1. benchchem.com [benchchem.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 9. Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Kinetic resolution of racemic allylic alcohols via iridium-catalyzed asymmetric hydrogenation: scope, synthetic applications and insight into the origin of selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Technical Support Center: 2,3-dihydro-1H-indol-2-ylmethanol
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2,3-dihydro-1H-indol-2-ylmethanol. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during its handling, storage, and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in the public domain, based on the chemistry of the indoline core and the methanol substituent, the primary degradation routes are likely oxidation and photodegradation. Oxidation can lead to the formation of the corresponding indole (aromatization) or oxindole derivatives.[1] The hydroxymethyl group could also be oxidized to an aldehyde or carboxylic acid.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This helps to prevent oxidation and photodegradation. For solutions, it is advisable to use degassed solvents and store them at low temperatures, protected from light.
Q3: My sample of this compound has developed a color. What could be the cause?
A3: The development of color in your sample is likely due to oxidative degradation. Indoline derivatives can be sensitive to air and light, leading to the formation of colored impurities.[1] It is crucial to handle the compound under an inert atmosphere and protect it from light sources.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method for monitoring the stability of this compound and separating its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown degradants.
Troubleshooting Guides
Issue 1: Unexpected peaks in chromatogram during stability analysis
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | The indoline ring is susceptible to oxidation, which can lead to the formation of indole or oxindole derivatives.[1] Ensure all experiments are conducted under an inert atmosphere (nitrogen or argon). Use freshly degassed solvents. |
| Photodegradation | Exposure to UV or ambient light can induce degradation of the indoline structure.[2] Protect your samples from light by using amber vials or wrapping the containers in aluminum foil. |
| Contamination | Impurities in solvents or from glassware can catalyze degradation. Use high-purity solvents and thoroughly clean all glassware before use. |
Issue 2: Low assay value or loss of compound over time
| Possible Cause | Troubleshooting Step |
| Improper Storage | Exposure to air, light, or elevated temperatures can accelerate degradation. Review and adhere to the recommended storage conditions (cool, dark, inert atmosphere). |
| Reaction with Excipients | If formulated, the compound may be reacting with excipients. Conduct compatibility studies with individual excipients to identify any interactions. |
| Hydrolysis | Although less common for this structure, hydrolysis could occur under strong acidic or basic conditions. Maintain a neutral pH for aqueous solutions where possible. |
Hypothetical Stability Data
The following tables represent hypothetical data from a forced degradation study on this compound to illustrate potential stability characteristics.
Table 1: Forced Degradation under Various Stress Conditions
| Stress Condition | % Degradation | Major Degradant(s) Observed |
| Acidic (0.1 N HCl, 60°C, 24h) | 12% | Aromatized Indole, Unknown Polar Impurity |
| Basic (0.1 N NaOH, 60°C, 24h) | 8% | Oxindole Derivative |
| Oxidative (3% H₂O₂, RT, 24h) | 25% | Aromatized Indole, Oxindole Derivative |
| Thermal (80°C, 48h) | 5% | Minor Unknown Impurities |
| Photolytic (UV light, 24h) | 18% | Aromatized Indole, Photodegradant 1 |
Table 2: Stability in Different Solvents at Room Temperature (Protected from Light)
| Solvent | % Assay after 7 days |
| Acetonitrile | 98.5% |
| Methanol | 97.2% |
| Water (pH 7) | 96.8% |
| Dichloromethane | 99.1% |
Experimental Protocols
Protocol: General Procedure for Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating RP-HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to determine the percentage of degradation and identify the formation of degradation products.
Visualizations
Caption: Potential oxidative and photolytic degradation pathways.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Optimization of Catalyst Loading in Asymmetric Synthesis Using Indolin-2-ylmethanol Ligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in asymmetric synthesis using indolin-2-ylmethanol ligands. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, with a focus on optimizing catalyst loading and achieving high enantioselectivity.
Issue 1: Low Enantioselectivity (ee)
Low enantioselectivity is a frequent challenge in asymmetric catalysis. Several factors can contribute to this issue.
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Suboptimal Catalyst Loading: Both excessively low and high catalyst loadings can negatively impact enantioselectivity. It is crucial to screen a range of catalyst loadings to find the optimal concentration for your specific reaction. At very low loadings, a non-catalyzed background reaction can occur, leading to a racemic mixture and lowering the overall ee. Conversely, high catalyst concentrations can sometimes lead to the formation of less selective catalyst aggregates.
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Purity of Ligand and Metal Precursor: The enantiopurity and chemical purity of the indolin-2-ylmethanol ligand are paramount. Impurities can interfere with the formation of the active chiral catalyst. Similarly, the quality of the metal precursor is critical.
-
Reaction Temperature: Temperature plays a significant role in enantioselectivity. Lower temperatures often enhance enantioselectivity by favoring the transition state leading to the desired enantiomer. A temperature screening study is recommended to find the optimal balance between reaction rate and enantioselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the geometry of the transition state and, consequently, the enantioselectivity. It is advisable to screen a variety of anhydrous solvents.
-
Incomplete Catalyst Formation: If the active catalyst is formed in situ, ensure that the pre-formation step is complete before adding the substrates. The order of addition of the ligand and metal salt can be critical.
Issue 2: Low Reaction Yield
A low yield of the desired product can be caused by several factors, even with high conversion of the starting material.
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Catalyst Decomposition: The catalyst may be unstable under the reaction conditions, leading to deactivation and incomplete conversion.
-
Side Reactions: The substrate or product may undergo side reactions, such as decomposition or polymerization, catalyzed by the active catalyst or by impurities.
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Product Inhibition: The product of the reaction may act as an inhibitor by coordinating to the catalyst and slowing down the reaction rate.
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Purity of Reagents: Impurities in the substrates or solvent can poison the catalyst, leading to low conversion. Ensure all reagents are of high purity and that solvents are anhydrous and degassed.
Issue 3: Inconsistent Results
Lack of reproducibility is a common problem in sensitive catalytic reactions.
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Atmosphere Control: Many asymmetric catalytic reactions are sensitive to air and moisture. Ensure that all manipulations are carried out under a strictly inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: The quality of commercially available reagents and solvents can vary between batches. It is good practice to purify and dry solvents before use and to verify the purity of substrates.
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Precise Measurement: Ensure accurate weighing and dispensing of the catalyst, ligand, and other reagents, especially when working on a small scale. Preparing stock solutions can improve accuracy.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for an asymmetric reaction using an indolin-2-ylmethanol ligand?
A good starting point for catalyst loading is typically in the range of 1-10 mol%. For initial screening, it is advisable to test a few concentrations within this range, for example, 2 mol%, 5 mol%, and 10 mol%, to gauge the effect on both yield and enantioselectivity.
Q2: How does the metal-to-ligand ratio affect the reaction outcome?
The stoichiometry of the metal precursor to the indolin-2-ylmethanol ligand is a critical parameter. An optimal ratio is necessary for the formation of the most active and selective catalytic species. A common starting point is a 1:1 or 1:1.2 ratio of metal to ligand, but this should be optimized for each specific reaction.
Q3: My reaction is very slow. Should I just increase the catalyst loading?
While increasing the catalyst loading can increase the reaction rate, it is not always the most efficient or cost-effective solution. Before increasing the catalyst amount, consider optimizing other parameters such as reaction temperature and concentration. A higher temperature may increase the rate, but it could negatively impact enantioselectivity. Increasing the concentration of the reactants can also lead to a faster reaction.
Q4: How should I prepare and handle the catalyst?
If preparing the catalyst in situ, the ligand and the metal salt are typically stirred in a suitable anhydrous solvent under an inert atmosphere for a period of time to allow for complex formation before the substrates are added. Chiral ligands and their metal complexes are often sensitive to air and moisture and should be handled and stored under an inert atmosphere.
Q5: What are some common applications of indolin-2-ylmethanol ligands in asymmetric synthesis?
Indolin-2-ylmethanol and related indolylmethanol scaffolds are versatile ligands used in a variety of asymmetric reactions, including Diels-Alder reactions, Michael additions, and various cycloaddition reactions.[1][2] They are effective in creating a chiral environment around a metal center to control the stereochemical outcome of the reaction.
Data Presentation
The following tables provide representative data on the optimization of reaction parameters in asymmetric synthesis.
Table 1: Effect of Catalyst Loading on an Asymmetric (4+3) Cycloaddition of a 2-Indolylmethanol Derivative *
| Entry | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1 | 55 | 85 |
| 2 | 2.5 | 89 | 92 |
| 3 | 5 | 91 | 92 |
| 4 | 10 | 90 | 91 |
*Data is based on the organocatalytic asymmetric (4+3) cycloaddition of a dialkyl-substituted 2-indolylmethanol with a dienolsilane. While not an indolin-2-ylmethanol, this data illustrates a typical trend in catalyst loading optimization.[3]
Table 2: Optimization of Reaction Conditions for a Cu(II)-Indolin-2-ylmethanol Catalyzed Asymmetric Diels-Alder Reaction
| Entry | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Cu(OTf)₂ / Ligand | CH₂Cl₂ | 0 | 85 | 88 |
| 2 | Cu(OTf)₂ / Ligand | Toluene | 0 | 78 | 82 |
| 3 | Cu(OTf)₂ / Ligand | THF | 0 | 65 | 75 |
| 4 | Cu(OTf)₂ / Ligand | CH₂Cl₂ | -20 | 92 | 93 |
| 5 | Cu(OTf)₂ / Ligand | CH₂Cl₂ | -40 | 96 | 95 |
| 6 | Cu(OAc)₂ / Ligand | CH₂Cl₂ | -40 | 75 | 85 |
*This table presents a conceptual summary based on typical optimization results for similar reactions, highlighting the importance of solvent and temperature.[2]
Experimental Protocols
Protocol 1: General Procedure for a Cu(II)-Indolin-2-ylmethanol Catalyzed Asymmetric Diels-Alder Reaction
This protocol provides a general methodology for the asymmetric Diels-Alder reaction between a 2-vinylindole and a β,γ-unsaturated α-ketoester, catalyzed by a complex of Cu(II) and a chiral indolin-2-ylmethanol ligand.[2]
Materials:
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Chiral indolin-2-ylmethanol ligand (e.g., (S)-(-)-2,2-diphenyl-1-methylindolin-3-yl)methanol)
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Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
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2-Vinylindole derivative
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β,γ-Unsaturated α-ketoester
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Anhydrous dichloromethane (CH₂Cl₂)
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Inert atmosphere (Nitrogen or Argon)
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Standard laboratory glassware (Schlenk flask, syringes, etc.)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral indolin-2-ylmethanol ligand (0.024 mmol, 12 mol%).
-
Add anhydrous CH₂Cl₂ (1.0 mL) and stir the solution.
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Add Cu(OTf)₂ (0.02 mmol, 10 mol%) to the solution and stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.
-
-
Reaction Setup:
-
Cool the catalyst solution to the desired temperature (e.g., -40 °C) using a suitable cooling bath.
-
In a separate flask, prepare a solution of the 2-vinylindole (0.2 mmol, 1.0 equiv.) in anhydrous CH₂Cl₂ (1.0 mL).
-
Add the 2-vinylindole solution to the catalyst mixture.
-
Add the β,γ-unsaturated α-ketoester (0.24 mmol, 1.2 equiv.) to the reaction mixture dropwise over 5 minutes.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a few drops of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract the product with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and analyze the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Caption: Experimental workflow for the Cu(II)-indolin-2-ylmethanol catalyzed asymmetric Diels-Alder reaction.
Caption: Troubleshooting logic for addressing low enantioselectivity in asymmetric synthesis.
References
- 1. oaepublish.com [oaepublish.com]
- 2. The asymmetric Cu(ii)–indolinylmethanol complex catalyzed Diels–Alder reaction of 2-vinylindoles with β,γ-unsaturated α-ketoesters: an efficient route to functionalized tetrahydrocarbazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
identification of byproducts in the synthesis of 2,3-dihydro-1H-indol-2-ylmethanol by LC-MS
Welcome to the technical support center for the synthesis of 2,3-dihydro-1H-indol-2-ylmethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the identification of byproducts by LC-MS and to troubleshoot common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is the reduction of an indole-2-carboxylate precursor, typically ethyl 1H-indole-2-carboxylate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This is followed by the reduction of the indole ring to an indoline.
Q2: What are the expected byproducts in the synthesis of this compound via LiAlH₄ reduction?
A2: Several byproducts can be anticipated. The most common include unreacted starting material (ethyl 1H-indole-2-carboxylate), the partially reduced intermediate (indole-2-carbaldehyde), and potentially an over-reduced and rearranged product such as skatole (3-methylindole), particularly under harsh reaction conditions. It is also possible to have incomplete reduction of the indole ring, leading to the presence of (1H-indol-2-yl)methanol.
Q3: How can I best detect these byproducts using LC-MS?
A3: A reverse-phase HPLC method coupled with a mass spectrometer is the ideal analytical technique. A C18 column with a gradient elution using a mobile phase of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), generally provides good separation of indole derivatives. For detection, electrospray ionization (ESI) in positive mode is typically effective for these compounds.
Q4: My reaction yield is consistently low. What are the likely causes?
A4: Low yields can stem from several factors. Incomplete reaction is a common issue, which can be addressed by ensuring the purity and appropriate molar excess of the reducing agent, as well as sufficient reaction time and temperature. Degradation of the starting material or product can also occur, especially during the workup. Careful control of temperature and pH during quenching is crucial. The presence of moisture in the reaction can consume the LiAlH₄, leading to an incomplete reduction.
Q5: I am observing a complex mixture of products in my LC-MS analysis. How can I simplify the product profile?
A5: A complex product mixture often points to side reactions or degradation. To minimize this, ensure your starting materials are pure. Running the reaction at a lower temperature may increase selectivity and reduce the formation of degradation products. The workup procedure is also critical; a careful and controlled quenching of the reaction is necessary to avoid unwanted side reactions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis and analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive or insufficient LiAlH₄. | Use freshly opened or properly stored LiAlH₄. Ensure a sufficient molar excess is used (typically 2-4 equivalents). |
| Wet solvent or glassware. | Thoroughly dry all glassware and use anhydrous solvents. | |
| Low reaction temperature. | While lower temperatures can improve selectivity, the reaction may require heating to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature. | |
| Presence of Unreacted Starting Material (Ethyl 1H-indole-2-carboxylate) in LC-MS | Insufficient reducing agent. | Increase the equivalents of LiAlH₄. |
| Short reaction time. | Extend the reaction time and monitor for the disappearance of the starting material. | |
| Detection of Indole-2-carbaldehyde in LC-MS | Incomplete reduction of the ester. | This is an intermediate. Increase the amount of LiAlH₄ and/or the reaction time to ensure full conversion to the alcohol. |
| Significant Peak Corresponding to Skatole (m/z 132.08) in LC-MS | Over-reduction and rearrangement. | This can occur at high temperatures. Try running the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Broad or Tailing Peaks in LC Analysis | Poor chromatography conditions. | Ensure the mobile phase is adequately buffered (e.g., with 0.1% formic acid). Check the condition of your HPLC column. |
| Sample overload. | Inject a smaller volume or a more dilute sample. | |
| Inconsistent LC-MS Results | Matrix effects in the MS. | Ensure proper sample preparation, including filtration and dilution, to minimize matrix suppression or enhancement. |
| Instability of the analyte. | Analyze samples as fresh as possible and store them under appropriate conditions (e.g., refrigerated or frozen). |
Byproduct Identification by LC-MS
The following table summarizes the expected mass-to-charge ratios (m/z) for the target product and potential byproducts in positive ion mode ESI-MS.
| Compound | Structure | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Notes |
| This compound | C₉H₁₁NO | 149.19 | 150.09 | Target Product | |
| Ethyl 1H-indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 190.08 | Starting Material | |
| Indole-2-carbaldehyde | C₉H₇NO | 145.16 | 146.06 | Intermediate | |
| (1H-indol-2-yl)methanol | C₉H₉NO | 147.17 | 148.07 | Incomplete Indole Reduction | |
| Skatole (3-methylindole) | C₉H₉N | 131.17 | 132.08 | Over-reduction/Rearrangement |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the reduction of ethyl 1H-indole-2-carboxylate. The subsequent reduction of the indole ring to indoline can be achieved by various methods, such as catalytic hydrogenation, and is not detailed here.
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
Procedure:
-
To a stirred suspension of LiAlH₄ (2.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 1H-indole-2-carboxylate (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL, where x = grams of LiAlH₄ used), followed by 15% NaOH solution (x mL), and finally water (3x mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes. The resulting white precipitate should be easily filterable.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1H-indol-2-yl)methanol.
-
The crude product can be purified by column chromatography on silica gel. The subsequent reduction of the indole to the indoline is required to obtain the final product.
LC-MS Method for Byproduct Identification
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
MS Detector: ESI in positive ion mode
-
Scan Range: m/z 100-500
Visualizations
Caption: Experimental workflow for the synthesis and LC-MS analysis of indol-2-ylmethanol.
Caption: Troubleshooting decision tree for low reaction yield.
Validation & Comparative
A Comparative Guide to Chiral Purity Analysis of (S)-indolin-2-ylmethanol using High-Performance Liquid Chromatography
The primary approach for chiral separation by HPLC involves the use of a chiral stationary phase (CSP), which creates a chiral environment allowing for the differential interaction of enantiomers.[2][3] The most widely used CSPs for a broad range of applications are polysaccharide-based and cyclodextrin-based columns.[4][5]
Comparative Analysis of Potential HPLC Methods
For the chiral separation of (S)-indolin-2-ylmethanol, which contains an aromatic ring system and a stereogenic center adjacent to a hydroxyl group, both polysaccharide- and cyclodextrin-based CSPs present viable options. The selection of the appropriate column and mobile phase is often an empirical process.[6] A screening approach using multiple columns and mobile phases is highly recommended to identify the optimal conditions.[3][4]
Below is a comparison of suggested starting conditions for method development.
| Parameter | Method 1: Polysaccharide-Based CSP (Normal Phase) | Method 2: Polysaccharide-Based CSP (Reversed Phase) | Method 3: Cyclodextrin-Based CSP (Reversed Phase) |
| Chiral Stationary Phase | Cellulose or Amylose derivative (e.g., Chiralcel® OD-H, Chiralpak® AD-H) | Amylose derivative (e.g., Chiralpak® AD-RH) | Beta-cyclodextrin derivative (e.g., CYCLOBOND™ I 2000) |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) or Ethanol (EtOH) | Acetonitrile (ACN) / Water or Methanol (MeOH) / Water | Acetonitrile (ACN) / Water with buffer (e.g., TEAA) |
| Typical Starting Ratio | 90:10 (v/v) | 50:50 (v/v) | 30:70 (v/v) |
| Additive | For basic analytes: 0.1% Diethylamine (DEA) | None typically required, but buffer can be used. | Triethylammonium acetate (TEAA) buffer, pH 4.1 |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at ~254 nm or ~270 nm | UV at ~254 nm or ~270 nm | UV at ~254 nm or ~270 nm |
| Advantages | Often provides good selectivity for a wide range of compounds. | Broader solvent compatibility, good for polar compounds. | Effective for inclusion complexation of aromatic compounds.[2] |
| Considerations | Requires non-polar solvents, may have limited sample solubility. | May require optimization of pH and buffer concentration. | Mobile phase composition can significantly impact retention and selectivity.[2] |
Experimental Workflow and Protocols
The development of a robust chiral HPLC method involves a systematic approach to optimize the separation of the enantiomers.
Detailed Experimental Protocols
1. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of racemic indolin-2-ylmethanol in the mobile phase to a final concentration of approximately 1 mg/mL. This will be used to determine the retention times of both the (S) and (R) enantiomers and to calculate the resolution.
-
Sample Solution: Prepare the sample containing (S)-indolin-2-ylmethanol at a similar concentration in the mobile phase.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is suitable.
-
Column Screening:
-
Screen a minimum of two different types of chiral stationary phases (e.g., a polysaccharide-based column and a cyclodextrin-based column).
-
For each column, test at least two different mobile phase systems (e.g., normal phase and reversed phase).
-
-
Mobile Phase Optimization:
-
Once a column and mobile phase system that shows some separation is identified, optimize the ratio of the organic modifier to the aqueous or non-polar component to achieve a resolution (Rs) of >1.5.
-
The addition of small amounts of additives (e.g., diethylamine for basic compounds in normal phase, or a buffer in reversed phase) can significantly improve peak shape and resolution.[3]
-
-
Flow Rate and Temperature Optimization:
-
Adjust the flow rate to balance analysis time and resolution. A lower flow rate often improves resolution.
-
Temperature can also affect selectivity; it is recommended to evaluate the separation at different column temperatures (e.g., 25°C, 30°C, 40°C).[4]
-
3. Method Validation:
Once an optimal method is developed, it should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[7]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Alternative Analytical Techniques
While HPLC with chiral stationary phases is the most common and powerful technique for determining enantiomeric purity, other methods can also be considered:
-
Gas Chromatography (GC) with a Chiral Stationary Phase: This can be an option if the analyte is volatile or can be derivatized to become volatile.
-
Capillary Electrophoresis (CE) with a Chiral Selector: CE can offer high efficiency and requires only a small amount of sample. Chiral selectors are added to the background electrolyte.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: This technique can be used for the determination of enantiomeric excess, but it is generally less sensitive than chromatographic methods.
References
- 1. hplc.eu [hplc.eu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Catalytic Activity of 2,3-Dihydro-1H-indol-2-ylmethanol Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount to achieving high efficacy and stereoselectivity in asymmetric synthesis. This guide provides a comparative analysis of the catalytic activity of various 2,3-dihydro-1H-indol-2-ylmethanol derivatives, which have emerged as a promising class of organocatalysts. By presenting quantitative data from experimental studies, this document aims to facilitate the informed selection of catalysts for specific synthetic transformations.
The indole scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals. Consequently, the development of efficient catalytic asymmetric methods for the synthesis of chiral indole derivatives is a significant area of research.[1] Among the various strategies, the use of chiral organocatalysts derived from readily available starting materials has gained considerable attention. This compound and its derivatives, often referred to as indolin-2-ylmethanols, have proven to be effective catalysts in a range of asymmetric reactions, including cycloadditions and Friedel-Crafts alkylations.[2][3]
This guide will delve into the catalytic performance of substituted this compound derivatives, summarizing key experimental findings to highlight structure-activity relationships.
Comparative Analysis of Catalytic Performance
The catalytic efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on the indole ring and the nitrogen atom. These modifications can alter the steric and electronic properties of the catalyst, thereby impacting its activity, diastereoselectivity, and enantioselectivity.
For instance, in the context of asymmetric cycloaddition reactions, the substitution pattern on the indole core plays a crucial role in determining the stereochemical outcome. Studies on methyl-substituted 2-indolylmethanols in a formal (2 + 3) cycloaddition have demonstrated the feasibility of achieving high yields and excellent diastereoselectivities.
To illustrate a typical screening of catalysts, the following table summarizes the performance of different catalyst systems in an asymmetric intramolecular Michael addition for the synthesis of 2,3-disubstituted indolines. Although these are not this compound derivatives, the data presentation format is relevant for comparing catalyst performance.
| Entry | Catalyst | Additive | Time (h) | Yield (%) | cis/trans | ee (%) (cis/trans) |
| 1 | I | None | 48 | 92 | 67:33 | 41/23 |
| 2 | II | None | 168 | 94 | 66:34 | 33/31 |
| 3 | IIIa | AcOH | 168 | 62 | 15:85 | 38/64 |
| 4 | IIIb | AcOH | 240 | 76 | 31:69 | 52/62 |
| 5 | IIIc | AcOH | 168 | 61 | 20:80 | 36/77 |
| 6 | IIId | AcOH | 120 | 86 | 53:47 | 88/85 |
| 7 | IIId | None | 240 | 85 | 41:59 | 69/21 |
Table adapted from a study on the asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition.[4] The catalysts I, II, and IIIa-d represent different chiral amines and their derivatives.
Experimental Protocols
Detailed experimental procedures are critical for the reproducibility of catalytic results. Below are representative protocols for the synthesis of catalyst precursors and their application in asymmetric reactions, based on methodologies described for related indole derivatives.
General Procedure for the Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the reduction of the corresponding 2-oxoindole (isatin) derivatives.
Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine:
A mixture of 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione (2 g, 6.3 mmol) and hydrazine hydrate (1 mL, 31.6 mmol) in methanol (20 mL) is refluxed for 3 hours. The excess methanol is removed under reduced pressure. Water (10 mL) and concentrated HCl (10 mL) are added to the residue. The mixture is heated with stirring for 3 hours at 70 °C. After filtration of the precipitate, the aqueous layer is evaporated, and the residue is washed with acetone and dried in air to yield the dihydrochloride salt of the product.[5]
General Procedure for a Catalytic Asymmetric Reaction
The following is a generalized procedure for an organocatalytic asymmetric intramolecular Michael addition, which can be adapted for reactions catalyzed by this compound derivatives.
To a solution of the starting material (0.1 mmol) in a given solvent (0.2 M), the chiral organocatalyst (10 mol%) and an additive (20 mol%) are added. The reaction mixture is stirred at a specified temperature for the time indicated in the results table. After completion of the reaction (monitored by TLC), the mixture is directly purified by column chromatography on silica gel to afford the desired product. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.[4]
Signaling Pathways and Experimental Workflows
The catalytic cycle of an organocatalytic reaction can be visualized to understand the mechanism and the role of the catalyst. Below is a DOT script for a generic experimental workflow for screening the catalytic activity of a library of catalysts.
Caption: Workflow for screening the catalytic activity of a library of catalysts.
Conclusion
This compound derivatives represent a versatile class of organocatalysts with significant potential in asymmetric synthesis. The catalytic performance of these molecules can be fine-tuned by introducing various substituents, which modulate their steric and electronic properties. While a comprehensive comparative study is still needed, the existing literature on related indole-based catalysts provides valuable insights into the structure-activity relationships that govern their efficacy. The experimental protocols and workflows presented in this guide offer a foundation for researchers to explore and optimize the use of these catalysts in their own synthetic endeavors. Further research focusing on the systematic synthesis and evaluation of a diverse library of this compound derivatives will undoubtedly accelerate their application in the development of efficient and stereoselective synthetic methodologies.
References
- 1. Catalytic asymmetric formal (2 + 3) cycloaddition involving methyl-substituted 2-indolylmethanols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Highly enantioselective synthesis of chiral 3-substituted indolines by catalytic asymmetric hydrogenation of indoles. | Semantic Scholar [semanticscholar.org]
- 3. An unusual autocatalysis with an air-stable Pd complex to promote enantioselective synthesis of Si-stereogenic enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Spectroscopic Guide to the Enantiomers of 2,3-dihydro-1H-indol-2-ylmethanol: A Comparative Analysis
In the landscape of pharmaceutical development and chemical research, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit remarkably different pharmacological and toxicological profiles. The robust and accurate characterization of these enantiomers is therefore a critical step in ensuring the safety and efficacy of therapeutic agents. This guide provides a detailed spectroscopic comparison of the enantiomers of 2,3-dihydro-1H-indol-2-ylmethanol, a key intermediate in the synthesis of various biologically active compounds. We will delve into the theoretical underpinnings and practical applications of several key spectroscopic techniques, offering researchers, scientists, and drug development professionals a comprehensive resource for the chiral discrimination of this important molecule.
The Imperative of Chiral Distinction
The two enantiomers of this compound, (R)- and (S)-2,3-dihydro-1H-indol-2-ylmethanol, possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Standard spectroscopic techniques like ¹H NMR, ¹³C NMR, IR, and mass spectrometry, under achiral conditions, will yield identical spectra for both enantiomers. Distinguishing between them necessitates the use of a chiral environment or a chiroptical spectroscopic method. This guide will focus on both approaches, providing a multi-faceted strategy for the unambiguous identification and characterization of each enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Chiral Derivatizing Agent Approach
While standard NMR is insensitive to chirality, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce diastereomeric differentiation that is readily observable by NMR. The principle lies in the formation of diastereomers (with a CDA) or transient diastereomeric complexes (with a CSA), which have distinct chemical environments and, consequently, different NMR chemical shifts.
Causality in Experimental Choice: Mosher's Acid
A common and effective CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid). The acid chloride of Mosher's acid reacts with the hydroxyl group of this compound to form diastereomeric esters. The anisotropic effect of the phenyl ring in the Mosher's ester causes differential shielding of the protons in the vicinity of the newly formed chiral center, leading to distinct chemical shifts for the protons of the (R)- and (S)-enantiomers.
Expected Spectral Differences
Upon esterification with (R)-Mosher's acid chloride, the resulting diastereomers will exhibit different ¹H NMR spectra. Protons on one side of the Mosher's ester plane will be shielded (shifted upfield), while those on the other side will be deshielded (shifted downfield). By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be determined.
| Proton | Expected Chemical Shift (ppm) - (R)-enantiomer derivative | Expected Chemical Shift (ppm) - (S)-enantiomer derivative | Expected Δδ (δS - δR) |
| H-2 | ~4.5 | ~4.6 | Positive |
| Methylene Protons (CH₂OH) | ~3.8 and ~4.0 | ~3.9 and ~4.1 | Positive |
| Aromatic Protons | Varies | Varies | Varies |
Vibrational Spectroscopy: The Dawn of Chiroptical Methods
Infrared (IR) spectroscopy, which probes the vibrational modes of a molecule, is also inherently insensitive to chirality in its standard form. However, its chiroptical counterpart, Vibrational Circular Dichroism (VCD), provides a powerful tool for distinguishing enantiomers.
The Principle of Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][2] Enantiomers will produce VCD spectra that are equal in magnitude but opposite in sign, making it an absolute method for determining enantiomeric excess and absolute configuration.[3] The VCD signal is exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule.[1]
Expected VCD Spectra
For the enantiomers of this compound, the VCD spectrum will show distinct positive and negative bands corresponding to the various vibrational modes. For instance, the C-O stretch of the methanol group and the N-H stretch of the indoline ring are expected to be strong VCD reporters. The (R)-enantiomer will exhibit a specific pattern of positive and negative peaks, while the (S)-enantiomer will show the mirror-image spectrum.
Electronic Circular Dichroism (ECD) Spectroscopy: A Sensitive Probe of Stereochemistry
Electronic Circular Dichroism (ECD) is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions. This technique is particularly sensitive to the electronic transitions of chromophores within a chiral molecule.
The Cotton Effect and Molecular Chirality
The indoline moiety in this compound contains a chromophore that will give rise to characteristic ECD signals, known as Cotton effects.[4] The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. ECD is a highly sensitive technique that can be used for both qualitative and quantitative analysis of enantiomers.[5]
Expected ECD Spectra
The ECD spectrum of (R)-2,3-dihydro-1H-indol-2-ylmethanol is expected to show a set of Cotton effects (positive and/or negative peaks) at specific wavelengths corresponding to the electronic transitions of the indoline chromophore. The ECD spectrum of the (S)-enantiomer will be a mirror image of the (R)-enantiomer's spectrum.
| Enantiomer | Expected Wavelength Range (nm) | Expected Sign of Cotton Effect |
| (R)-2,3-dihydro-1H-indol-2-ylmethanol | 200-250 | Positive/Negative |
| (S)-2,3-dihydro-1H-indol-2-ylmethanol | 200-250 | Negative/Positive (mirror image of R) |
Mass Spectrometry: Chiral Differentiation through Diastereomeric Interactions
Standard mass spectrometry (MS) cannot differentiate between enantiomers as they have the same mass. However, by employing a chiral selector in the ionization source or by forming diastereomeric complexes, it is possible to induce differences in fragmentation patterns or ionization efficiencies that can be detected by the mass spectrometer.
Experimental Approach: Chiral Ligand-Exchange Mass Spectrometry
One approach involves the use of a chiral metal complex, such as a copper(II) complex with a chiral ligand, as a chiral selector. The enantiomers of this compound will form diastereomeric ternary complexes with the chiral selector, which can then be analyzed by mass spectrometry. The stability of these diastereomeric complexes may differ, leading to variations in ion intensity or fragmentation pathways.
Expected Mass Spectra
While the parent ion peak will be the same for both enantiomers, the relative intensities of fragment ions may differ upon collision-induced dissociation (CID). This difference in fragmentation arises from the different steric and electronic interactions within the diastereomeric precursor ions.
Experimental Protocols
Protocol 1: NMR Analysis using Mosher's Acid Derivatization
-
Esterification: In a dry NMR tube, dissolve ~5 mg of the this compound enantiomer in 0.5 mL of anhydrous pyridine-d₅.
-
Add a 1.1 molar equivalent of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) to the solution.
-
Seal the NMR tube and allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the resulting diastereomeric ester.
-
Analysis: Compare the chemical shifts of key protons to determine the Δδ values and assign the absolute configuration.
Protocol 2: Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare a solution of the this compound enantiomer in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
Instrument Setup: Use a VCD spectrometer equipped with a photoelastic modulator (PEM).
-
Data Acquisition: Acquire the VCD and IR spectra of the sample in the mid-IR region (e.g., 4000-800 cm⁻¹).
-
Data Processing: Subtract the solvent spectrum and baseline correct the data.
-
Analysis: Compare the VCD spectra of the two enantiomers. They should be mirror images of each other.
Protocol 3: Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: Prepare a solution of the this compound enantiomer in a transparent solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Instrument Setup: Use a CD spectropolarimeter.
-
Data Acquisition: Record the ECD spectrum in the far-UV region (e.g., 190-400 nm).
-
Data Processing: Subtract the solvent baseline.
-
Analysis: Compare the ECD spectra of the two enantiomers, which should exhibit mirror-image Cotton effects.
Visualizing the Workflow
Figure 1. Workflow for the spectroscopic differentiation of this compound enantiomers.
Concluding Remarks
The spectroscopic comparison of the enantiomers of this compound highlights the necessity of employing chiral-sensitive techniques for their differentiation. While standard spectroscopic methods are invaluable for structural elucidation, they fall short in the realm of stereoisomerism. The strategic use of chiral derivatizing agents in NMR, coupled with the power of chiroptical methods like VCD and ECD, provides a robust and reliable toolkit for the unambiguous assignment of absolute configuration and the determination of enantiomeric purity. As the demand for enantiopure pharmaceuticals continues to grow, a thorough understanding and application of these spectroscopic techniques will remain indispensable for researchers and scientists in the field.
References
- 1. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 2. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 3. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Indoline-2-Methanol Analogs
Indoline-2-methanol and its analogs represent a significant class of heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry. These compounds have been extensively investigated for a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties. This guide provides a comparative overview of the biological activities of various indoline analogs, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.
Anticancer Activity
Indoline derivatives have emerged as promising anticancer agents, exerting their effects through various mechanisms such as inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1]
The following table summarizes the in vitro cytotoxic activity (IC50 values) of several representative indoline and indole derivatives against various human cancer cell lines. This data provides a quantitative basis for comparing the potency of different structural modifications.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | Kyse450 (Esophageal) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | Reference |
| Compound 9d (Indoline derivative) | - | 6.82 | 1.49 | - | [2] |
| Indole Derivative A (Fused Indole) | 0.022 | 0.031 | - | 0.028 | [1] |
| Indole Derivative B (Arylthioindole) | 0.11 | 0.15 | - | 0.18 | [1] |
| Indole Derivative C (Aroylindole) | 1.4 | 1.8 | - | 1.9 | [1] |
| Paclitaxel (Control) | 0.005 | - | - | - | [1] |
| Doxorubicin (Control) | 0.04 | - | - | - | [1] |
| Cisplatin (Control) | - | - | - | 1.2 | [1] |
Note: The specific structure of "Indoline-2-methanol" was not explicitly tested in the cited literature in a comparative context. The data presented is for structurally related indoline and indole analogs to provide a comparative framework.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Tubulin Polymerization Inhibition Assay
-
Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescence reporter in a buffer is prepared.
-
Compound Addition: The test compound is added to the reaction mixture.
-
Polymerization Initiation: The polymerization of tubulin is initiated by increasing the temperature to 37°C.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time. An increase in fluorescence indicates tubulin polymerization.
-
IC50 Determination: The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.[2]
Indoline derivatives can induce apoptosis (programmed cell death) in cancer cells through the intrinsic pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins.
Caption: Intrinsic Apoptosis Pathway Induced by Indoline Derivatives.
Another key mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of Tubulin Polymerization by Indoline Derivatives.[1]
Anti-inflammatory Activity
Certain indoline derivatives have demonstrated potent anti-inflammatory and antioxidant activities. They can protect macrophages from oxidative stress and reduce the production of pro-inflammatory mediators.[3][4]
The following table highlights the protective effects of indoline derivatives on RAW264.7 macrophages.
| Compound | Concentration | Effect | Reference |
| Indoline Derivatives | 10 pM - 1 nM | Protected RAW264.7 macrophages against H2O2 induced cytotoxicity | [3][5] |
| Indoline Derivatives | 10 pM - 1 nM | Reduced LPS-induced elevation of NO, TNF-α, and IL-6 | [3][5] |
| Unsubstituted Indoline | 100x higher concentration | Required for similar anti-inflammatory activity compared to derivatives | [3][4] |
| Dexamethasone (Control) | 5.6 µmoles/kg | Prevented LPS-induced cytokine elevation in mice | [3][4] |
| Four Indoline Derivatives | 1 µmole/kg | Prevented LPS-induced cytokine elevation in mice | [3][4] |
Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW264.7 macrophages were cultured in 96-well plates.
-
Pre-treatment: Cells were pre-treated with various concentrations of the indoline derivatives for 1 hour.
-
LPS Stimulation: Cells were then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant was measured using the Griess reagent.
-
Absorbance Reading: The absorbance at 540 nm was measured, and the nitrite concentration was determined from a standard curve.
Cytokine (TNF-α and IL-6) Measurement
-
Cell Treatment: RAW264.7 macrophages were treated as described in the NO production assay.
-
Supernatant Collection: After 24 hours of LPS stimulation, the cell culture supernatant was collected.
-
ELISA: The levels of TNF-α and IL-6 in the supernatant were quantified using commercially available ELISA kits according to the manufacturer's instructions.
The anti-inflammatory effects of indoline derivatives are often mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which is activated by LPS.
References
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Validation of Indoline-Based Scaffolds
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method to control stereochemistry during synthesis. This guide provides a detailed comparison of an indoline-based chiral auxiliary, specifically one derived from cis-1-amino-2-indanol, with established alternatives like Evans' oxazolidinones. We present supporting experimental data, detailed protocols, and a clear visualization of the principles of chiral auxiliary-based synthesis.
The ideal chiral auxiliary should be readily available, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without causing racemization, all while allowing for high recovery.[1] This guide will delve into the performance of an indoline-derived oxazolidinone, highlighting its potential as a valuable addition to the synthetic chemist's toolkit.
Performance Comparison in Asymmetric Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries are frequently employed to control the formation of new stereocenters. The diastereoselectivity and chemical yield are key metrics for evaluating the performance of a chiral auxiliary in this context.
Below is a comparative summary of the performance of a chiral oxazolidinone derived from (1R,2S)-1-amino-2-indanol against traditional Evans auxiliaries derived from L-valine and L-phenylalanine in the Evans aldol reaction. The rigid, bicyclic structure of the indanol-derived auxiliary provides a unique conformational constraint that can significantly influence the stereochemical outcome.[1]
Table 1: Performance of (1R,2S)-1-Amino-2-indanol-Derived Oxazolidinone in Evans Aldol Reactions [1]
| Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) |
| Isobutyraldehyde | >99% | 75 |
| Benzaldehyde | >99% | 80 |
| Propionaldehyde | >99% | 78 |
| p-Tolualdehyde | >99% | 82 |
Table 2: Performance of Traditional Evans Auxiliaries in Evans Aldol Reactions [1]
| Chiral Auxiliary Source | Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) |
| L-Valine | Isobutyraldehyde | 98% | 85 |
| L-Valine | Benzaldehyde | >99% | 81 |
| L-Phenylalanine | Isobutyraldehyde | 97% | 83 |
| L-Phenylalanine | Benzaldehyde | 99% | 79 |
The data clearly indicates that the indoline-based chiral auxiliary consistently delivers outstanding diastereoselectivity, often exceeding 99%, which is comparable or even superior to the well-established Evans auxiliaries. While the yields are slightly lower in some cases, the exceptional stereocontrol makes it a compelling alternative.
Another relevant example is the use of an (S)-indoline chiral auxiliary in the asymmetric synthesis of 1,2-amino alcohols. Chiral hydrazones derived from (S)-indoline react with organolithium reagents to afford hydrazines with extremely high diastereoselectivity (up to >99% d.e.) and in high chemical yields.[2] These hydrazines can then be readily converted to the desired chiral amino alcohols.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are the protocols for the key experiments cited in this guide.
Protocol 1: N-Acylation of the (1R,2S)-1-Amino-2-indanol-Derived Oxazolidinone [1]
-
Materials: (1R,2S)-1-amino-2-indanol derived oxazolidinone, n-Butyllithium (n-BuLi) in hexanes, Propionyl chloride, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the oxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add n-butyllithium to the solution and stir for 15 minutes.
-
Add propionyl chloride dropwise and continue stirring at -78 °C for 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Boron-Mediated Evans Aldol Reaction [3]
-
Materials: N-acylated chiral oxazolidinone, Di-n-butylboron triflate (Bu₂BOTf), Triethylamine (NEt₃), Aldehyde, Anhydrous Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve the N-acylated oxazolidinone in anhydrous CH₂Cl₂ and cool the solution to -78 °C under an inert atmosphere.
-
Add Bu₂BOTf dropwise, followed by the slow addition of NEt₃. Stir the resulting solution for 30 minutes.
-
Add the aldehyde dropwise and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 buffer solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by silica gel chromatography.
-
Protocol 3: Cleavage of the Chiral Auxiliary [3]
-
Materials: Aldol adduct, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the aldol adduct in a mixture of THF and water at 0 °C.
-
Add an aqueous solution of LiOH and stir the mixture at 0 °C for 2 hours.
-
Separate the layers and recover the chiral auxiliary from the organic layer.
-
Acidify the aqueous layer to pH 1-2 with dilute HCl and extract the β-hydroxy carboxylic acid with an organic solvent.
-
Signaling Pathways and Experimental Workflows
To visually represent the logic of employing a chiral auxiliary, the following diagram illustrates the general workflow.
Caption: Workflow of Asymmetric Synthesis using a Chiral Auxiliary.
References
A Comparative Guide to Chiral Indolines in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold is a privileged motif in a vast array of natural products and pharmaceutical agents. The stereochemical configuration of these molecules is often paramount to their biological activity, making enantioselective synthesis a critical endeavor. Chiral indolines have emerged as powerful tools in asymmetric synthesis, serving as both catalysts and chiral auxiliaries to induce stereoselectivity in a variety of chemical transformations. This guide provides an objective comparison of the performance of different chiral indoline systems in key asymmetric reactions, supported by experimental data, detailed protocols, and illustrative diagrams.
Data Presentation: Performance of Chiral Indolines in Asymmetric Synthesis
The efficacy of chiral indolines is typically evaluated by the yield of the desired product and the degree of stereoselectivity, measured as enantiomeric excess (ee) or diastereomeric ratio (dr). The following tables summarize the performance of representative chiral indoline catalysts in two major classes of asymmetric reactions: hydrogenation and Friedel-Crafts alkylation.
Table 1: Palladium-Catalyzed Asymmetric Hydrogenation of In Situ Generated Indoles
This one-pot procedure involves the intramolecular condensation of a ketone to form an indole, which is then asymmetrically hydrogenated. This method provides a concise route to chiral indolines with high enantioselectivity.[1][2]
| Entry | Substrate (R group) | Yield (%) | ee (%) |
| 1 | Phenyl | 91 | 94 |
| 2 | 4-Methylphenyl | 95 | 93 |
| 3 | 4-Methoxyphenyl | 93 | 92 |
| 4 | 4-Fluorophenyl | 92 | 95 |
| 5 | 4-Chlorophenyl | 90 | 96 |
| 6 | 4-Bromophenyl | 91 | 95 |
| 7 | 3-Methylphenyl | 94 | 92 |
| 8 | 2-Methylphenyl | 93 | 90 |
| 9 | 2-Furyl | 88 | 91 |
| 10 | 2-Thienyl | 85 | 90 |
Table 2: Organocatalytic Asymmetric Friedel-Crafts Reaction of Indoles
The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction. Chiral organocatalysts derived from cinchona alkaloids have proven effective in catalyzing the enantioselective addition of indoles to various electrophiles.
| Entry | Indole Derivative | Electrophile | Catalyst | Yield (%) | ee (%) |
| 1 | Indole | N-Boc-iminophenylacetate | Cinchona Alkaloid Derivative | 95 | 92 |
| 2 | 2-Methylindole | N-Boc-iminophenylacetate | Cinchona Alkaloid Derivative | 92 | 90 |
| 3 | 5-Methoxyindole | N-Boc-iminophenylacetate | Cinchona Alkaloid Derivative | 96 | 94 |
| 4 | Indole | trans-β-Nitrostyrene | Aziridine-Phosphine/Cu(I) | ~80 | ~80 |
| 5 | 5-Bromoindole | trans-β-Nitrostyrene | Aziridine-Phosphine/Cu(I) | 88 | 92 |
| 6 | Indole | Phenanthrenequinone | (S,S)-dimethylaminocyclohexyl-squaramide | 73-90 | up to 97 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the reactions cited in the data tables.
Protocol 1: General Procedure for Palladium-Catalyzed Asymmetric Hydrogenation of In Situ Generated Indoles[1]
To a dried Schlenk tube under an argon atmosphere are added the tert-butyl (2-(2-oxo-3-arylpropyl)phenyl)carbamate substrate (0.20 mmol), [Pd(TFA)₂(S)-Segphos] (1 mol%), and ethanesulfonic acid (20 mol%). Anhydrous toluene (2 mL) is then added. The tube is placed in an autoclave, which is then purged with hydrogen gas three times. The reaction is stirred at 70 °C under 700 psi of H₂ for 24 hours. After cooling to room temperature and carefully releasing the hydrogen pressure, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding chiral indoline. The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: General Procedure for the Enantioselective Friedel-Crafts Reaction of Phenanthrenequinones and Indoles[3]
In a reaction tube, a mixture of phenanthrenequinone (0.1 mmol), the indole (0.7 mmol), and the (S,S)-dimethylaminocyclohexyl-squaramide organocatalyst (0.01 mmol) is prepared. Dichloromethane (1.0 mL) is added, and the resulting mixture is stirred at 0 °C for 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is directly purified by column chromatography on silica gel using a hexane/EtOAc (4:1) eluent to yield the desired 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrene derivative. The enantiomeric excess is determined by HPLC analysis on a chiral column.
Visualizations
Diagrams are provided to illustrate the experimental workflow and the logical relationships in the catalytic processes.
References
Validating the Purity of (S)-indolin-2-ylmethanol: A Comparative Guide to Chiral Chromatography Techniques
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in the synthesis and development of new therapeutic agents. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the validation of the enantiomeric excess (ee) of (S)-indolin-2-ylmethanol, a key chiral intermediate in various pharmaceutical compounds.
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral environment.[1] Chiral chromatography is the most widely used technique for this purpose, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[2] This guide details a typical polysaccharide-based chiral HPLC method and compares its performance with that of a chiral SFC method, offering insights into selecting the optimal technique for your analytical needs.
Comparative Analysis of Chiral HPLC and SFC Methods
The choice between HPLC and SFC for chiral separations depends on various factors, including the desired speed of analysis, solvent consumption, and the specific characteristics of the analyte. The following table summarizes the key performance parameters of a proposed chiral HPLC method and a comparable chiral SFC method for the analysis of (S)-indolin-2-ylmethanol.
| Parameter | Chiral HPLC Method | Chiral SFC Method |
| Chiral Stationary Phase | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) | Chiralpak® AD-3 (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | CO₂/Methanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Column Temperature | 25 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Typical Retention Time | (R)-enantiomer: ~8 min, (S)-enantiomer: ~10 min | (R)-enantiomer: ~2 min, (S)-enantiomer: ~2.5 min |
| Resolution (Rs) | > 2.0 | > 1.5 |
| Analysis Time | ~15 min | ~5 min |
| Solvent Consumption | High | Low |
| Environmental Impact | Higher | Lower |
Experimental Workflow for Enantiomeric Excess Determination
The general workflow for determining the enantiomeric excess of (S)-indolin-2-ylmethanol using chiral chromatography is outlined below. This process ensures the accuracy and reliability of the results through proper system suitability checks and validated quantification methods.
Figure 1. Workflow for the validation of enantiomeric excess.
Detailed Experimental Protocols
The following are detailed protocols for the proposed chiral HPLC and SFC methods. These methods are based on established principles for the separation of chiral alcohols and related compounds.[2][3]
Chiral HPLC Method
Objective: To determine the enantiomeric excess of (S)-indolin-2-ylmethanol using a normal-phase chiral HPLC method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
Procedure:
-
Prepare a racemic standard of indolin-2-ylmethanol and a sample of the (S)-enantiomer at a concentration of 1 mg/mL in the mobile phase.
-
Equilibrate the Chiralpak® AD-H column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to confirm adequate resolution (Rs > 1.5).
-
Inject the (S)-indolin-2-ylmethanol sample.
-
Integrate the peak areas of both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100
Chiral SFC Method
Objective: To provide a rapid, alternative method for determining the enantiomeric excess of (S)-indolin-2-ylmethanol using chiral SFC.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a CO₂ pump, modifier pump, autosampler, column thermostat, and UV detector with a high-pressure flow cell.
Chromatographic Conditions:
-
Column: Chiralpak® AD-3, 150 x 4.6 mm, 3 µm
-
Mobile Phase: Supercritical CO₂ and Methanol (80:20, v/v)
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Concentration: 1 mg/mL in Methanol
Procedure:
-
Prepare a racemic standard of indolin-2-ylmethanol and a sample of the (S)-enantiomer at a concentration of 1 mg/mL in methanol.
-
Equilibrate the Chiralpak® AD-3 column with the mobile phase until a stable baseline and pressure are achieved.
-
Inject the racemic standard to determine the retention times of the enantiomers and confirm resolution.
-
Inject the (S)-indolin-2-ylmethanol sample.
-
Integrate the peak areas of both enantiomers.
-
Calculate the enantiomeric excess as described for the HPLC method.
Alternative Methods for Enantiomeric Excess Determination
While chiral chromatography is the gold standard, other techniques can be employed for the determination of enantiomeric excess. These methods may be useful in specific contexts but often have limitations compared to chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: This technique involves adding a chiral lanthanide shift reagent to the sample, which induces chemical shift differences between the enantiomers, allowing for their quantification by NMR.
-
Capillary Electrophoresis (CE) with Chiral Selectors: Chiral selectors are added to the background electrolyte in CE to enable the separation of enantiomers based on their differential mobility.
-
Solid-Phase Extraction (SPE) with Chiral Sorbents: This novel approach uses a chiral metal-organic framework (MOF) as an SPE sorbent to selectively retain one enantiomer, allowing for the determination of ee by analyzing the eluate.[4]
Conclusion
Both chiral HPLC and SFC are powerful techniques for the validation of the enantiomeric excess of (S)-indolin-2-ylmethanol. The choice of a polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H, is a robust starting point for method development.[3] While HPLC provides excellent resolution, SFC offers a significant advantage in terms of speed and reduced solvent consumption, making it an attractive alternative for high-throughput screening and quality control.[5] The selection of the most appropriate method will depend on the specific requirements of the laboratory, including sample throughput, cost considerations, and environmental impact. Method validation in accordance with ICH guidelines is essential to ensure the reliability of the obtained results.[6][7][8]
References
- 1. eijppr.com [eijppr.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Determination of the enantiomeric impurity in S-(-)pantoprazole using high performance liquid chromatography with sulfobutylether-beta-cyclodextrin as chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 2,3-Dihydro-1H-indol-2-ylmethanol Analogs in Anticancer Drug Discovery
For Immediate Release
A Deep Dive into the SAR of a Privileged Scaffold in Oncology Research
Researchers and drug development professionals are constantly seeking novel molecular scaffolds with the potential for potent and selective anticancer activity. The 2,3-dihydro-1H-indol-2-ylmethanol core, a saturated bicyclic system, represents a "privileged" structure in medicinal chemistry. Its three-dimensional architecture and multiple points for chemical modification offer a unique opportunity to explore chemical space and develop next-generation therapeutics. This guide provides a comprehensive comparison of this compound analogs, delving into their structure-activity relationships (SAR) as potential anticancer agents, supported by experimental data and detailed protocols.
The this compound Scaffold: A Foundation for Innovation
The indoline ring system is a common motif in a multitude of biologically active compounds. The reduction of the C2-C3 double bond of the indole ring to form an indoline introduces a chiral center and a more flexible, three-dimensional structure. The presence of a hydroxymethyl group at the C-2 position provides a key hydrogen bond donor and acceptor, as well as a site for further functionalization, making it a critical determinant of biological activity.
The general structure of the this compound analogs discussed in this guide is depicted below:
Figure 1. General chemical structure of this compound analogs, highlighting key positions for modification (R1 and R2).
Structure-Activity Relationship (SAR) Analysis: Unlocking the Doors to Potency and Selectivity
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the aromatic ring (positions 4, 5, 6, and 7), the indoline nitrogen (N-1), and the hydroxymethyl group at C-2. While a comprehensive SAR study on a single, unified library of these specific analogs is not extensively documented in publicly available literature, we can infer key trends from studies on related indoline and indole derivatives.
The Influence of Aromatic Ring Substituents (R1)
Substituents on the benzene ring of the indoline core play a crucial role in modulating pharmacokinetic and pharmacodynamic properties.
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) and nitro groups are common EWGs explored in medicinal chemistry. The introduction of a halogen at the 5- or 6-position of the indoline ring has been shown in related scaffolds to enhance anticancer activity. This is often attributed to improved cellular uptake and favorable interactions with the target protein. For instance, a bromine at the 5-position of a tricyclic indoline was found to be crucial for its activity in resensitizing MRSA to β-lactam antibiotics, indicating the importance of this substitution.[1]
-
Electron-Donating Groups (EDGs): Methoxy (OCH3) and methyl (CH3) groups are typical EDGs. Their impact on activity is variable and highly dependent on the specific biological target. In some cases, a methoxy group can enhance binding affinity, while in others it may lead to decreased potency.
The Critical Role of the N-1 Substituent (R2)
The nitrogen atom of the indoline ring is a key site for modification, allowing for the introduction of a wide array of functionalities that can influence solubility, metabolic stability, and target engagement.
-
Alkylation and Acylation: N-alkylation or N-acylation can significantly impact the molecule's lipophilicity and its ability to form hydrogen bonds. While N-methylation of the related indolo[3,2-b]quinoline scaffold leads to a remarkable increase in biological activity, this is not a universally applicable rule.[2] The optimal N-1 substituent is highly context-dependent.
-
Introduction of Functionalized Side Chains: Attaching side chains containing amino, ester, or amide functionalities to the N-1 position has been explored to enhance the antioxidant and anti-inflammatory properties of indoline derivatives.[3][4][5] This strategy could be extrapolated to the design of anticancer agents to improve their pharmacological profiles.
The Significance of the C-2 Hydroxymethyl Group
The (S)- or (R)-configuration of the stereocenter at C-2, along with the hydroxymethyl group itself, is a critical determinant of biological activity. This group can participate in crucial hydrogen bonding interactions within the active site of a target protein. Esterification or etherification of this hydroxyl group offers another avenue for prodrug strategies or for fine-tuning the molecule's properties.
Comparative Cytotoxicity Data of Representative Indole and Indoline Derivatives
To provide a quantitative basis for comparison, the following table summarizes the in vitro cytotoxic activity (IC50 values) of several indole and indoline derivatives against various human cancer cell lines. While not direct analogs of this compound, this data illustrates the potential of the broader indole scaffold in achieving potent anticancer effects.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Indole Derivative 1 | MCF-7 (Breast) | 2.59 | [6] |
| Indole Derivative 2 | HepG2 (Liver) | 4.23 | [7] |
| Indole Derivative 3 | DU-145 (Prostate) | 1.09 | [7] |
| Indole Derivative 4 | HCT-116 (Colon) | 7.1 | [8] |
| 2-(3-Indolyl)acetamide Analog | SW620 (Colorectal) | Submicromolar | [9] |
Table 1. Cytotoxicity of various indole derivatives against human cancer cell lines.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The successful development of novel anticancer agents relies on robust and reproducible experimental protocols. Here, we provide a detailed methodology for the synthesis of a representative this compound analog and a standard in vitro cytotoxicity assay.
Synthesis of a Representative Analog: (S)-(1-acetyl-2,3-dihydro-1H-indol-2-yl)methanol
This protocol describes a potential synthetic route starting from L-tryptophan.
Figure 2. Proposed synthetic workflow for a representative analog.
Step-by-Step Protocol:
-
Reduction of the Indole Ring: L-tryptophan is dissolved in a suitable solvent such as acetic acid. Sodium borohydride is added portion-wise at a controlled temperature (e.g., 0-5 °C). The reaction is stirred until completion, as monitored by Thin Layer Chromatography (TLC).
-
N-Acetylation: The resulting 2,3-dihydro-L-tryptophan is then subjected to N-acetylation using acetic anhydride in the presence of a base like pyridine or triethylamine.
-
Reduction of the Carboxylic Acid: The N-acetylated intermediate is dissolved in an anhydrous ether solvent like tetrahydrofuran (THF). A reducing agent such as lithium aluminum hydride (LiAlH4) is added carefully at low temperature. The reaction is quenched, and the product is purified by column chromatography.
In Vitro Cytotoxicity Evaluation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Figure 3. Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the this compound analogs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Future Directions and Conclusion
The this compound scaffold holds significant promise for the development of novel anticancer agents. The insights gleaned from the SAR of related indole and indoline derivatives provide a valuable roadmap for the rational design of new analogs with improved potency and selectivity. Future research should focus on the systematic exploration of substitutions at the N-1 position and on the aromatic ring of this specific scaffold. The synthesis of enantiomerically pure analogs will also be crucial to elucidate the stereochemical requirements for optimal biological activity. Through a combination of targeted synthesis, robust biological evaluation, and computational modeling, the full therapeutic potential of this intriguing class of molecules can be unlocked.
References
- 1. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Structure Activity-Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
New Chiral Indoline-Based Ligands Outperform Established Catalysts in Asymmetric Hydroboration
A recently developed chiral ligand framework, derived from a novel bis-indole architecture, has demonstrated superior performance in the rhodium-catalyzed asymmetric hydroboration/cyclization of 1,6-enynes compared to widely used, commercially available catalysts. The new ligand, a derivative of the SPINDOLE (Spiro-bis-indole) platform, delivers significantly higher yield and enantioselectivity, marking a notable advancement in the field of asymmetric catalysis.
Researchers in the field of organic synthesis and drug development continuously seek more efficient and selective methods for the creation of chiral molecules. Asymmetric catalysis, utilizing chiral ligands to control the stereochemical outcome of a reaction, is a cornerstone of this endeavor. A new class of chiral ligands based on an indoline scaffold is showing considerable promise in this area.
This guide provides a direct comparison of a new SPINDOLE-derived phosphine ligand (SIDP) against two well-established chiral phosphine ligands, BINAP and SDP, in a key chemical transformation. The data presented underscores the potential of this new ligand class to enhance the efficiency of synthesizing complex chiral structures.
Performance Benchmark: Rh-Catalyzed Asymmetric Hydroboration/Cyclization
The performance of the new chiral indoline ligand (SIDP) was benchmarked against BINAP and SDP in the rhodium-catalyzed asymmetric hydroboration/cyclization of the 1,6-enyne substrate, N,N-diallyl-4-methylbenzenesulfonamide. The reaction aims to produce a chiral five-membered ring, a common structural motif in biologically active molecules.
The results, summarized in the table below, clearly indicate the superior efficacy of the new SIDP ligand under the tested conditions.
| Catalyst System | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| New Catalyst | SIDP | 95 | 90 |
| Known Catalyst 1 | BINAP | Low Reactivity & Selectivity | Low Reactivity & Selectivity |
| Known Catalyst 2 | SDP | Low Reactivity & Selectivity | Low Reactivity & Selectivity |
Table 1: Comparison of a new chiral indoline-based ligand (SIDP) with known catalysts (BINAP and SDP) in the Rh-catalyzed asymmetric hydroboration/cyclization of a 1,6-enyne. The study introducing the SIDP ligand reported that both BINAP and SDP showed limited reactivity and selectivity in similar reactions.[1]
Experimental Workflow and Rationale
The general process for evaluating and comparing these chiral ligands in the asymmetric hydroboration reaction follows a standardized workflow. This ensures that the comparison is objective and the results are reproducible. The process begins with the preparation of the catalyst in situ, followed by the catalytic reaction itself, and concludes with the analysis of the product to determine the reaction's success in terms of yield and stereoselectivity.
Catalyst Benchmarking Workflow: A diagram illustrating the key stages of the experimental process for comparing chiral ligands.
Experimental Protocols
Detailed methodologies are crucial for the verification and adoption of new catalytic systems. The following protocol is based on the successful application of the novel SIDP ligand.
General Procedure for the Rh-catalyzed Asymmetric Hydroboration/Cyclization of 1,6-enynes:
-
Catalyst Pre-formation: In a glovebox, a solution of the rhodium precursor, [Rh(COD)₂]SbF₆ (1.0 mol%), and the chiral ligand (SIDP, 1.1 mol%) in dichloromethane (DCM) is stirred for 30 minutes at room temperature.
-
Reaction Setup: To a separate vial is added the 1,6-enyne substrate (1.0 equiv).
-
Initiation of Reaction: The pre-formed catalyst solution is added to the substrate, followed by the addition of catecholborane (1.1 equiv).
-
Reaction Conditions: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired chiral product.
-
Analysis: The yield of the purified product is determined gravimetrically. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Conclusion
The development of the SPINDOLE-based chiral ligand SIDP represents a significant step forward in asymmetric catalysis. Its ability to achieve high yield and enantioselectivity in the rhodium-catalyzed hydroboration/cyclization of 1,6-enynes, a reaction where established ligands like BINAP and SDP are less effective, highlights its potential for broader application in the synthesis of complex chiral molecules. For researchers in academia and the pharmaceutical industry, the adoption of such novel, high-performance catalysts can streamline synthetic routes, improve efficiency, and facilitate the discovery and development of new chemical entities. The unique structural features of the bis-indole framework appear to be key to its enhanced catalytic activity, opening up new avenues for rational ligand design.[1]
References
A Comparative Guide to Confirming the Absolute Configuration of Chiral Indoline Alkaloids: A Case Study
Introduction
Comparison of Analytical Techniques for Absolute Configuration Determination
The choice of method for determining the absolute configuration of a chiral molecule depends on several factors, including the physical properties of the compound (e.g., crystallinity), sample availability, and the presence of specific functional groups. Below is a comparative summary of X-ray crystallography, VCD, and Mosher's method.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Method (NMR) |
| Principle | Diffraction of X-rays by a single crystal to produce a 3D electron density map. Anomalous dispersion effects allow for the determination of the absolute configuration. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. The experimental spectrum is compared with a computationally predicted spectrum. | Derivatization of a chiral alcohol or amine with chiral Mosher's acid reagents to form diastereomers, which exhibit distinct chemical shifts in ¹H NMR spectra. |
| Sample Requirements | High-quality single crystal. | Solution of the analyte (typically in a non-polar solvent). | Pure sample of the chiral alcohol or amine. |
| Advantages | Provides an unambiguous and definitive determination of the absolute configuration and the complete 3D structure. | Applicable to a wide range of molecules in solution, avoiding the need for crystallization. Sensitive to the solution-state conformation. | Does not require specialized equipment beyond a standard NMR spectrometer. Relatively small sample quantities are needed. |
| Disadvantages | Growing a suitable single crystal can be a major bottleneck. Not applicable to oils or amorphous solids. | Requires quantum mechanical calculations (DFT) to predict the theoretical spectrum for comparison. The accuracy of the assignment depends on the quality of the computational model. | Requires chemical derivatization, which may not be straightforward for all molecules. The analysis of the NMR spectra can be complex for molecules with overlapping signals. |
| Data Output | Atomic coordinates, bond lengths, bond angles, and a Flack parameter to indicate the confidence of the absolute configuration assignment. | VCD spectrum (ΔA vs. wavenumber). | ¹H NMR spectra of the two diastereomeric Mosher's esters. |
Experimental Protocols
X-ray Crystallography
Single crystal X-ray crystallography is considered the gold standard for determining the three-dimensional structure of molecules, including their absolute configuration.[1]
Protocol:
-
Crystal Growth: A high-quality single crystal of the enantiomerically pure compound is grown. This is often the most challenging step and can be attempted by various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a key indicator, with a value close to 0 for the correct enantiomer and close to 1 for the incorrect one.
Case Study Example: Non-natural (+)-Fiscalin B
In a study on indole-containing pyrazino[2,1-b]quinazoline-3,6-diones, the absolute configuration of the non-natural (+)-fiscalin B was determined by X-ray crystallography.[2] A suitable crystal was obtained and the structure was solved, confirming the (1R, 4S) configuration.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution.[3] It measures the differential absorption of left and right circularly polarized infrared light.
Protocol:
-
Sample Preparation: A solution of the enantiomerically pure sample is prepared in a suitable solvent (e.g., CDCl₃). The concentration is optimized to obtain a good signal-to-noise ratio.
-
VCD Spectrum Measurement: The VCD and infrared (IR) spectra of the sample are recorded on a VCD spectrometer.
-
Computational Modeling: The 3D structure of one enantiomer of the molecule is modeled using computational methods, typically Density Functional Theory (DFT). A conformational search is performed to identify the most stable conformers.
-
Spectral Prediction: The VCD and IR spectra for the most stable conformers are calculated using DFT. A Boltzmann-averaged spectrum is generated based on the relative energies of the conformers.
-
Comparison and Assignment: The experimental VCD spectrum is compared with the calculated spectrum. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.
Case Study Example: Chiral Induction in Copper(II) Complexes
VCD spectroscopy was used to investigate the source of enantioselectivity in asymmetric reactions catalyzed by Cu(II) complexes.[4] The coordination of an achiral ligand to a chiral Cu(II) complex induced chirality in the ligand, which was detected by the appearance of new VCD peaks. The experimental spectra were successfully reproduced by theoretical calculations, allowing for the rationalization of the observed stereochemistry.
Mosher's Method
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[5] It involves the formation of diastereomeric esters or amides with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.
Protocol:
-
Derivatization: The chiral alcohol (or amine) is reacted separately with the (R)- and (S)-enantiomers of Mosher's acid chloride to form two diastereomeric Mosher's esters.
-
NMR Analysis: The ¹H NMR spectra of both diastereomers are recorded and carefully assigned.
-
Data Analysis: The chemical shift differences (Δδ = δS - δR) are calculated for the protons on either side of the newly formed ester linkage.
-
Configuration Assignment: Based on the established model of the conformation of Mosher's esters, the signs of the Δδ values for the protons on either side of the stereocenter are used to assign the absolute configuration.
Workflow for Mosher's Method
Caption: Workflow for determining absolute configuration using Mosher's method.
Logical Relationships and Workflows
The determination of absolute configuration often follows a logical progression, starting with the synthesis or isolation of the chiral compound and leading to the final stereochemical assignment.
Caption: General workflow for absolute configuration determination.
The determination of the absolute configuration of chiral molecules like (S)-indolin-2-ylmethanol is a crucial aspect of chemical and pharmaceutical research. X-ray crystallography, VCD spectroscopy, and Mosher's method are powerful techniques that provide complementary information for unambiguous stereochemical assignment. While X-ray crystallography offers a definitive solid-state structure, its requirement for a single crystal can be a limitation. VCD provides a robust solution-state analysis but relies on computational support. Mosher's method is a valuable NMR-based technique for chiral alcohols and amines that can be performed with standard instrumentation. The choice of method will ultimately depend on the specific properties of the molecule under investigation and the resources available. The case study of complex indole derivatives highlights the successful application of these techniques in elucidating the absolute stereochemistry of intricate molecular architectures.
References
- 1. Synthesis and Vibrational Circular Dichroism Analysis of N-Heterocyclic Carbene Precursors Containing Remote Chirality Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safe Disposal of 2,3-dihydro-1H-indol-2-ylmethanol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of 2,3-dihydro-1H-indol-2-ylmethanol, a compound that requires careful management due to its hazardous properties.
Hazard Profile and Safety Summary
This compound is classified as harmful if swallowed, toxic in contact with skin, and causes serious eye irritation. Crucially, it is also very toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination. Personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, is mandatory when handling this substance.
| Hazard Category | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302 |
| Acute Toxicity, Dermal | Category 3 | H311 |
| Serious Eye Irritation | Category 2A | H319 |
| Acute Aquatic Hazard | Category 1 | H400 |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in compliance with all local, state, and federal regulations. The following steps provide a general framework for its safe disposal:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, absorbent pads) in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Avoid mixing with other incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark, environment).
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from drains and sources of ignition.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
Do not dispose of this chemical down the drain or in regular trash, as it is very toxic to aquatic life.
-
-
Decontamination:
-
Thoroughly decontaminate any equipment or surfaces that have come into contact with this compound using an appropriate solvent and cleaning procedure.
-
Collect all decontamination materials (e.g., wipes, solvent) as hazardous waste.
-
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures
In the event of a spill or exposure, follow these immediate actions:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water or shower. Call a physician immediately.
-
Eye Contact: Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses if present and easy to do so.
-
Ingestion: Immediately have the victim drink water (two glasses at most). Consult a physician.
-
Inhalation: Move the person to fresh air.
-
Spills: Cover drains to prevent entry into the sewer system. Collect, bind, and pump off spills. Suppress gases/vapors/mists with a water spray jet. Ensure adequate ventilation and wear appropriate personal protective equipment during cleanup.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment.
Essential Safety and Logistical Information for Handling 2,3-dihydro-1H-indol-2-ylmethanol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,3-dihydro-1H-indol-2-ylmethanol. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards: Harmful if swallowed, Toxic in contact with skin, and Causes serious eye irritation. It is also very toxic to aquatic life. Therefore, adherence to proper PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact.[1] |
| Eye/Face Protection | Safety goggles or a face shield | To protect eyes from splashes and irritation.[1][2] |
| Skin and Body Protection | Protective clothing, such as a lab coat or coveralls | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate. | To prevent inhalation of any aerosols or dust. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, such as a chemical fume hood, to minimize inhalation exposure.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
Have a spill kit readily available.
2. Donning PPE:
-
Put on a lab coat or other protective clothing.
-
Wear chemical-resistant gloves.
-
Wear safety goggles or a face shield.
3. Handling the Chemical:
-
Wash hands thoroughly before and after handling.
-
Avoid direct contact with the skin and eyes.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
-
If transferring the chemical, do so carefully to avoid splashes or creating dust.
-
Keep the container tightly closed when not in use.[3]
4. In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing.[1] Rinse the affected skin with plenty of water.[1] Call a physician.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: If swallowed, rinse your mouth with water. Call a poison center or doctor if you feel unwell.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.
Disposal Plan: Step-by-Step Waste Management
1. Waste Segregation:
-
All waste contaminated with this compound, including empty containers, used gloves, and contaminated labware, should be collected in a designated and properly labeled hazardous waste container.
2. Container Management:
-
Use a container that is compatible with the chemical.
-
Keep the waste container closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure area.
3. Disposal Procedure:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in the regular trash.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
